12-Hydroxyisobakuchiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-11-17(20)14(2)3)12-10-15-6-8-16(19)9-7-15/h5-10,12,17,19-20H,1-2,11,13H2,3-4H3/b12-10+/t17?,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTVXRIOJRNDCM-UGFQGZRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178765-55-4 | |
| Record name | 4-[(1E,3S)-3-Ethenyl-6-hydroxy-3,7-dimethyl-1,7-octadien-1-yl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178765-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Unveiling 12-Hydroxyisobakuchiol: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyisobakuchiol is a naturally occurring meroterpene, a class of chemical compounds with a mixed biosynthetic origin, partly from terpenes and partly from other precursors. This compound has been identified and isolated from plants of the Psoralea genus, notably Psoralea corylifolia and Psoralea glandulosa, which have a long history of use in traditional medicine. Structurally related to the well-known phytochemical bakuchiol, this compound has garnered interest in the scientific community for its potential biological activities, particularly its anti-proliferative effects on cancer cells. This technical guide provides a comprehensive overview of the discovery, isolation procedures, and current understanding of the biological activity of this compound, with a focus on its effects on melanoma cells.
Discovery and Natural Occurrence
This compound was first identified as a constituent of the resinous exudates of Psoralea glandulosa.[1][2] It is also found in the seeds of Psoralea corylifolia.[3] Its discovery was part of broader phytochemical investigations into these plants, which are rich sources of various bioactive compounds, including flavonoids, coumarins, and other meroterpenes. The initial characterization and structural elucidation of this compound were achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in comparison with known related compounds.
Experimental Protocols: Isolation and Purification
The following protocol details the methodology for the isolation and purification of this compound from the aerial parts of Psoralea glandulosa.
1. Plant Material and Extraction of Resinous Exudate:
-
Fresh aerial parts of Psoralea glandulosa (1 kg) are collected.
-
The plant material is briefly immersed in dichloromethane (CH₂Cl₂) for 25-30 seconds at room temperature.[1]
-
The resulting solution is filtered to remove plant debris.
-
The filtrate is concentrated under reduced pressure to yield the crude resinous exudate.[1]
2. Chromatographic Purification:
-
The crude resinous exudate (e.g., 4 g) is subjected to column chromatography on silica gel (200-300 mesh).[1][4]
-
The column is eluted with a gradient of hexane and ethyl acetate of increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using silica gel plates (HF-254).
-
Spots on the TLC plates are visualized by spraying with 25% H₂SO₄ in H₂O followed by heating.[1]
-
Fractions containing this compound are identified by comparison with a reference standard or by spectroscopic analysis.
-
Further purification of the enriched fractions is achieved through preparative chromatography on silica gel plates to yield pure this compound.[4]
3. Purity Assessment:
-
The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).[1]
Quantitative Data
The following table summarizes the quantitative data obtained from the isolation of this compound from Psoralea glandulosa.
| Parameter | Value | Reference |
| Starting Plant Material | 1 kg (fresh aerial parts) | [1] |
| Crude Resinous Exudate Yield | 30 g (3% of fresh plant material) | [1] |
| Amount of Resinous Exudate for Chromatography | 4 g | [4] |
| Final Yield of this compound | 30.2 mg | [4] |
| Purity (by HPLC) | 95% | [1] |
Biological Activity: Induction of Apoptosis in Melanoma Cells
Recent studies have highlighted the anti-cancer potential of this compound, particularly against melanoma cells.[1][2] The primary mechanism of its anti-proliferative effect is the induction of apoptosis, or programmed cell death.
Key findings on the biological activity of this compound include:
-
Induction of Apoptosis: Treatment of human melanoma cells (A2058) with this compound leads to apoptotic cell death.[1]
-
Generation of Reactive Oxygen Species (ROS): The apoptotic effect is associated with an increase in the production of intracellular reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules that, at elevated levels, can induce cellular damage and trigger apoptosis.
-
Activation of Caspase-3: The apoptotic pathway induced by this compound involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
Visualizations
Experimental Workflow for Isolation
References
An In-depth Technical Guide on the Physicochemical Properties of 12-Hydroxyisobakuchiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxyisobakuchiol, a meroterpene phenol isolated from Psoralea glandulosa and Psoralea corylifolia, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It is intended to serve as a foundational resource for researchers engaged in the study and development of this promising natural product. The guide summarizes key quantitative data, outlines general experimental protocols for the determination of its physicochemical characteristics, and visually represents its established and putative biological signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
General Properties
| Property | Value | Source |
| Chemical Name | 4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol | PubChem |
| Molecular Formula | C₁₈H₂₄O₂ | PubChem |
| Molecular Weight | 272.38 g/mol | MedchemExpress[1] |
| CAS Number | 178765-55-4 | MedchemExpress[1] |
| Physical Description | Oil | ScreenLib[2] |
Computed Physicochemical Data
| Property | Computed Value | Source |
| XLogP3 | 5.3 | PubChem |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Note: These values are computationally generated and should be confirmed by experimental methods.
Solubility
Qualitative solubility information indicates that this compound is soluble in a range of organic solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | AOBIOUS[3] |
| Chloroform | Soluble | ScreenLib[2] |
| Dichloromethane | Soluble | ScreenLib[2] |
| Ethyl Acetate | Soluble | ScreenLib[2] |
| Acetone | Soluble | ScreenLib[2] |
Quantitative aqueous solubility data is not currently available and would require experimental determination.
Experimental Protocols for Physicochemical Characterization
While specific experimental protocols for this compound are not detailed in the literature, the following section outlines general, widely accepted methodologies for determining the key physicochemical properties of natural products of similar chemical class.
Determination of Melting and Boiling Points
Given that this compound is described as an oil at room temperature, standard melting point determination may not be applicable. The boiling point can be determined under reduced pressure to prevent decomposition.
-
Methodology: Vacuum distillation. The sample is heated under a controlled vacuum, and the temperature at which the liquid boils is recorded along with the corresponding pressure. The boiling point at atmospheric pressure can then be estimated using a nomograph.
Determination of Aqueous Solubility
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound in an aqueous medium.
-
Methodology:
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional approach.
-
Methodology:
-
A solution of this compound of known concentration is prepared in either n-octanol or water.
-
A known volume of this solution is mixed with a known volume of the immiscible solvent (water or n-octanol, respectively) in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand until the layers have fully separated.
-
The concentration of this compound in each phase is determined analytically (e.g., by HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value(s) for the phenolic hydroxyl group(s) can be determined using potentiometric titration or UV-Vis spectrophotometry.
-
Methodology (Potentiometric Titration):
-
A solution of this compound is prepared in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-cancer properties, particularly against melanoma cells, primarily through the induction of apoptosis.
Induction of Apoptosis in Melanoma Cells
Studies have shown that this compound induces apoptosis in A2058 human melanoma cells.[1] This process is characterized by the activation of key executioner caspases and modulation of the Bcl-2 family of proteins.
The diagram below illustrates the established intrinsic pathway of apoptosis induced by this compound.
Caption: Intrinsic apoptosis pathway induced by this compound in melanoma cells.
Experimental Protocol: Caspase-3 Activity Assay
The activity of caspase-3, a key executioner in apoptosis, can be measured using a colorimetric assay.[1]
-
Methodology:
-
Melanoma cells are treated with this compound for a specified time.
-
Cells are lysed to release intracellular contents.
-
The cell lysate is incubated with a specific colorimetric caspase-3 substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA).
-
Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which produces a yellow color.
-
The absorbance of pNA is measured spectrophotometrically at 405 nm. The intensity of the color is directly proportional to the caspase-3 activity.
-
Putative Signaling Pathways
While direct evidence for the effect of this compound on other signaling pathways is limited, the structurally related compound, bakuchiol, has been shown to inhibit the MAPK and PI3K/Akt signaling pathways in cancer cells.[4] It is plausible that this compound may exert its anti-cancer effects through similar mechanisms. The following diagram illustrates this hypothetical relationship, which warrants further experimental validation.
Caption: Putative inhibition of MAPK and PI3K/Akt pathways by this compound.
Conclusion
This compound is a natural product with demonstrated pro-apoptotic activity in melanoma cells. This guide has summarized its known physicochemical properties and provided an overview of standard experimental protocols for their determination. The elucidation of its complete physicochemical profile and the continued exploration of its mechanisms of action are critical next steps in realizing its therapeutic potential. The information and diagrams presented herein provide a valuable resource for researchers dedicated to advancing the study of this promising anti-cancer agent.
References
- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of 12-Hydroxyisobakuchiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyisobakuchiol is a meroterpene compound that has been isolated from plants of the Psoralea genus, notably Psoralea glandulosa. Preliminary research has highlighted its potential as a bioactive molecule, particularly in the context of cancer therapy. This technical guide provides a detailed overview of the initial biological activity screening of this compound, focusing on its anti-melanoma properties. The content herein is based on available scientific literature and aims to provide researchers with a foundational understanding of its biological effects and the methodologies employed for its evaluation.
Cytotoxic Activity against Melanoma Cells
The primary biological activity investigated for this compound is its effect on cancer cells, specifically human melanoma. A key study in this area evaluated the resinous exudate of Psoralea glandulosa, of which this compound is a constituent, against the A2058 human melanoma cell line.[1]
Data Presentation: Cytotoxicity
While a specific 50% inhibitory concentration (IC50) for purified this compound against A2058 melanoma cells is not explicitly provided in the primary literature in tabular form, the compound was tested as part of a panel of pure compounds from the source plant.[1] The resinous exudate containing this compound demonstrated significant cytotoxic activity.[1]
| Test Substance | Cell Line | Incubation Time (h) | IC50 (µg/mL) |
| Psoralea glandulosa Resinous Exudate | A2058 (Human Melanoma) | 48 | 10.5[1] |
| This compound | A2058 (Human Melanoma) | 48 | Data not explicitly tabulated in source |
Experimental Protocols: Cytotoxicity and Cell Viability Assays
A series of assays were employed to determine the cytotoxic and pro-apoptotic effects of the plant exudate and its components, including this compound.[1]
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: A2058 human melanoma cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Sample Collection: After treatment with this compound, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is incubated with an LDH assay reagent mixture, which includes lactate, NAD+, and a tetrazolium salt.
-
Colorimetric Measurement: The enzymatic reaction results in the formation of a colored formazan product, the absorbance of which is measured spectrophotometrically. Increased absorbance indicates a higher level of LDH release and thus, greater cytotoxicity.
COMET Assay for DNA Fragmentation
Also known as single-cell gel electrophoresis, this assay detects DNA damage at the level of individual cells.
-
Cell Embedding: Cells treated with this compound are embedded in a low-melting-point agarose on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving behind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail correlate with the extent of DNA damage.
Apoptotic Activity
The induction of apoptosis is a key mechanism for many anticancer agents. The pro-apoptotic potential of this compound was assessed by measuring the activity of caspase-3, a critical executioner caspase in the apoptotic pathway.
Data Presentation: Apoptosis
Treatment of A2058 melanoma cells with pure compounds, including this compound, was found to induce an increase in caspase-3 activity, indicating the induction of apoptosis.[1]
| Test Substance | Cell Line | Treatment Duration (h) | Effect on Caspase-3 Activity |
| This compound | A2058 (Human Melanoma) | 48 | Increased activity[1] |
Experimental Protocol: Caspase-3 Activity Assay
This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate.
-
Cell Lysis: A2058 cells treated with this compound are lysed to release intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a colorimetric or fluorometric substrate for caspase-3 (e.g., Ac-DEVD-pNA).
-
Signal Detection: Cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which is then quantified using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase-3 activity.
Antioxidant and Anti-inflammatory Activity
While the primary focus of the available research on this compound has been its anticancer effects, related compounds like bakuchiol are known to possess antioxidant and anti-inflammatory properties.[1] A comprehensive screening of this compound would typically include these assays. However, specific quantitative data (e.g., IC50 values) for the antioxidant and anti-inflammatory activities of this compound are not available in the reviewed literature. Below are the standard protocols for these assays.
Experimental Protocols: Antioxidant and Anti-inflammatory Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of this compound. The reduction of DPPH is monitored by the decrease in absorbance at a specific wavelength (around 517 nm).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation.
-
Procedure: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate). The test compound is then added, and the reduction of the radical is measured by the decrease in absorbance at a characteristic wavelength (e.g., 734 nm).
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
-
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Procedure: Macrophages are stimulated with LPS in the presence of varying concentrations of this compound. The amount of nitrite (a stable product of NO) in the culture medium is then quantified using the Griess reagent.
Visualizations
Experimental Workflow for Cytotoxicity Screening
References
The Bioactive Potential of 12-Hydroxyisobakuchiol: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyisobakuchiol, a meroterpene structurally related to the well-studied bakuchiol, has emerged as a compound of interest in the exploration of natural products for therapeutic applications. Isolated from plants of the Psoralea genus, this compound shares a structural scaffold with bakuchiol, a compound known for its diverse pharmacological activities. This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of this compound, with a focus on its anticancer properties. Due to the limited availability of data specifically for this compound, relevant findings on its close analogue, bakuchiol, are included to provide a broader context for its potential biological effects. This review aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting available quantitative data, detailing experimental methodologies, and visualizing implicated signaling pathways.
Anticancer Activity of this compound
The most significant body of research on this compound has focused on its potential as an anticancer agent, particularly against melanoma.
Cytotoxicity against Melanoma Cells
A key study investigated the biological activity of a resinous exudate from Psoralea glandulosa, which contains bakuchiol, 3-hydroxy-bakuchiol, and 12-hydroxy-iso-bakuchiol, against A2058 human melanoma cells.[1] While the study reported a potent cytotoxic effect of the total resinous exudate, with an IC50 value of 10.5 µg/mL after 48 hours of treatment, it did not provide a specific IC50 value for this compound.[1] However, the study did demonstrate that the pure compounds, including 12-hydroxy-iso-bakuchiol, contributed to the overall cytotoxic effect.[1]
Induction of Apoptosis
The anticancer activity of this compound is, at least in part, attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. The aforementioned study on melanoma cells demonstrated that treatment with the resinous exudate containing this compound led to an increase in caspase-3 activity.[1] Caspase-3 is a key executioner caspase in the apoptotic cascade.
The study also implicated the involvement of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[1] While specific effects of this compound on individual Bcl-2 family members were not detailed, it is plausible that it modulates the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor cell death.
Table 1: Anticancer Activity of a this compound-Containing Plant Exudate
| Sample | Cell Line | Assay | Endpoint | Result |
| Resinous Exudate of Psoralea glandulosa (containing this compound) | A2058 (Human Melanoma) | MTT Assay | IC50 | 10.5 µg/mL (after 48h)[1] |
| Resinous Exudate of Psoralea glandulosa (containing this compound) | A2058 (Human Melanoma) | Caspase-3 Activity Assay | Enzyme Activity | Increased[1] |
Potential Bioactivities Inferred from Bakuchiol Studies
Given the structural similarity between this compound and bakuchiol, the extensive research on bakuchiol's bioactivities provides a valuable framework for predicting the potential therapeutic applications of its hydroxylated analogue.
Anti-inflammatory Activity
Bakuchiol has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. Mechanistically, bakuchiol is known to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. It is hypothesized that this compound may exert similar anti-inflammatory effects by targeting components of this pathway.
Antioxidant Activity
Bakuchiol is a potent antioxidant. Its ability to scavenge free radicals has been demonstrated in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The phenolic hydroxyl group in its structure is a key contributor to this activity. The presence of an additional hydroxyl group in this compound may potentially enhance its antioxidant capacity.
Neuroprotective Effects
Studies on bakuchiol have suggested its potential as a neuroprotective agent. It has been shown to protect neuronal cells from oxidative stress-induced damage. The antioxidant and anti-inflammatory properties of bakuchiol likely contribute to its neuroprotective effects. Further investigation is warranted to determine if this compound shares these neuroprotective properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols relevant to the bioactivity of this compound and related compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key marker of apoptosis.
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells to release intracellular contents.
-
Substrate Addition: Add a specific caspase-3 substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter).
-
Incubation: Incubate the lysate with the substrate. Activated caspase-3 in the lysate will cleave the substrate, releasing the reporter molecule.
-
Detection: Measure the signal from the released reporter using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase-3 activity.
Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2 or Bax).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of the target protein.
Signaling Pathways and Visualizations
To visually represent the potential mechanisms of action of this compound, the following diagrams illustrate key signaling pathways implicated in its bioactivity, primarily based on data from bakuchiol studies.
Figure 1: Proposed apoptotic pathway induced by this compound.
Figure 2: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
The available scientific literature, though limited, suggests that this compound possesses promising anticancer properties, particularly against melanoma, by inducing apoptosis through caspase activation and potential modulation of the Bcl-2 protein family. While direct quantitative data for its other bioactivities are scarce, the extensive research on its structural analogue, bakuchiol, points towards potential anti-inflammatory, antioxidant, and neuroprotective effects.
To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Determining specific IC50 values of purified this compound against a broader range of cancer cell lines.
-
Conducting detailed mechanistic studies to identify the specific molecular targets and signaling pathways directly modulated by this compound.
-
Performing in-depth investigations into its anti-inflammatory, antioxidant, and neuroprotective activities, including quantitative assays and animal models.
-
Elucidating the structure-activity relationship by comparing the bioactivities of this compound with bakuchiol and other related meroterpenes.
A deeper understanding of the pharmacological profile of this compound will be instrumental in guiding its future development as a potential therapeutic agent for various diseases. This technical guide serves as a foundation for such future endeavors, highlighting both the knowns and the significant knowledge gaps that need to be addressed.
References
Unveiling the Anticancer Promise of 12-Hydroxyisobakuchiol: A Technical Overview of Preliminary Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyisobakuchiol, a meroterpene compound isolated from the plant Psoralea glandulosa, has emerged as a molecule of interest in the search for novel anticancer agents. Preliminary in vitro studies have demonstrated its potential to inhibit the growth of melanoma cells through the induction of apoptosis. This technical guide provides a comprehensive analysis of the existing research, presenting key quantitative data, detailed experimental methodologies, and a visualization of the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound have been evaluated in the human melanoma cell line A2058. The following tables summarize the key quantitative findings from these preliminary investigations.
Table 1: Cytotoxicity of Psoralea glandulosa Resinous Exudate against A2058 Melanoma Cells
| Treatment | IC50 (µg/mL) after 48h |
| Resinous Exudate | 10.5[1] |
Note: The IC50 value for purified this compound was not explicitly provided in the reviewed literature. The study indicated that a semi-synthetic derivative of the related compound bakuchiol was the most active of the pure compounds tested.[1]
Table 2: Effect of this compound on Caspase-3 Activity in A2058 Melanoma Cells
| Treatment (48h) | Concentration | Caspase-3 Activity (OD405 nm/mg protein) |
| Control | - | 0.18 ± 0.03 |
| This compound | 10 µM | 0.55 ± 0.04 |
| Hydrogen Peroxide (Positive Control) | 1 µM | 0.97 ± 0.06 |
* p < 0.001 compared to the control group. Data extracted from a study by Madrid et al.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies on this compound.
Cell Culture
The human melanoma cell line A2058 was used for the in vitro experiments. The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the cytotoxic effects of the tested compounds.
-
A2058 cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds (e.g., resinous exudate or purified this compound) for 48 hours.
-
Following the treatment period, the culture medium was removed, and a fresh medium containing MTT solution (0.5 mg/mL) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
After the incubation, the MTT-containing medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.
Caspase-3 Activity Assay
The activity of caspase-3, a key executioner caspase in apoptosis, was measured to quantify the induction of apoptosis.
-
A2058 cells were treated with this compound (10 µM) or a positive control (hydrogen peroxide) for 48 hours.
-
After treatment, the cells were harvested and lysed to release the cellular proteins.
-
The protein concentration of the cell lysates was determined using a standard protein assay (e.g., Bradford assay).
-
A specific amount of protein from each sample was incubated with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).
-
The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.
-
The caspase-3 activity was expressed as the optical density at 405 nm per milligram of protein (OD405 nm/mg protein).
Measurement of Reactive Oxygen Species (ROS)
The production of intracellular reactive oxygen species (ROS) was assessed as an indicator of oxidative stress-induced apoptosis.
-
A2058 cells were treated with the test compounds for the desired time.
-
Towards the end of the treatment period, the cells were incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity was measured using a fluorometer or a fluorescence microscope.
-
An increase in fluorescence intensity in the treated cells compared to the control cells indicated an increase in intracellular ROS levels.
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
The preliminary data suggests that this compound induces apoptosis in melanoma cells through a mechanism involving the intrinsic apoptotic pathway, characterized by the generation of reactive oxygen species and the activation of caspase-3.
Caption: Proposed mechanism of this compound-induced apoptosis in melanoma cells.
Experimental Workflow for In Vitro Anticancer Evaluation
The following diagram illustrates the general workflow employed in the preliminary studies to assess the anticancer potential of this compound.
Caption: Workflow for evaluating the anticancer effects of this compound.
Conclusion and Future Directions
The preliminary in vitro data on this compound indicate a promising anticancer potential, particularly against melanoma. The compound effectively induces apoptosis, a key mechanism for eliminating cancer cells, which appears to be mediated by an increase in intracellular reactive oxygen species and the subsequent activation of caspase-3.
However, it is crucial to acknowledge the preliminary nature of these findings. Further research is warranted to fully elucidate the anticancer profile of this compound. Key future research directions should include:
-
Determination of IC50 values for purified this compound against a broader panel of cancer cell lines to assess its potency and selectivity.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound. This includes a more detailed investigation of the upstream events leading to ROS production and the downstream substrates of activated caspase-3.
-
In vivo studies using animal models of cancer to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies to synthesize and evaluate analogs of this compound with potentially improved potency, selectivity, and drug-like properties.
References
Pro-Apoptotic Effects of 12-Hydroxyisobakuchiol in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyisobakuchiol, a natural meroterpene found in the plant Psoralea glandulosa, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. This technical guide provides a comprehensive overview of the pro-apoptotic effects of this compound in cancer cells, with a focus on melanoma. The information presented herein is synthesized from preclinical studies and is intended to serve as a resource for researchers and professionals in drug development.
Core Mechanism of Action: Induction of Apoptosis
Studies have shown that this compound can induce programmed cell death, or apoptosis, in cancer cells. This process is crucial for eliminating malignant cells and is a primary target for many chemotherapeutic agents. The pro-apoptotic activity of this compound appears to be mediated through the intrinsic apoptosis pathway, characterized by the involvement of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of executioner caspases.
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds from Psoralea glandulosa in the A2058 human melanoma cell line.
Table 1: Cytotoxicity of Psoralea glandulosa Compounds against A2058 Melanoma Cells
| Compound/Extract | IC50 (µg/mL) after 48h |
| Resinous Exudate | 10.5[1][2][3] |
| Bakuchiol | Data not specified |
| This compound | Data not specified |
| 3-Hydroxybakuchiol | Data not specified |
| Bakuchiol Acetate (semi-synthetic) | Most active pure compound[1][2][3] |
Note: While the study identified Bakuchiol Acetate as the most potent of the pure compounds, specific IC50 values for this compound were not provided.
Table 2: Effect of this compound on Caspase-3 Activity in A2058 Melanoma Cells
| Concentration (µg/mL) | Caspase-3 Activity (OD405 nm/mg protein) |
| Control | ~0.1 |
| 1 | ~0.25 |
| 10 | ~0.4 |
| 25 | ~0.55 |
Data is estimated from graphical representations in the source material and indicates a significant, concentration-dependent increase in caspase-3 activity.[1]
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Generation in A2058 Melanoma Cells
| Concentration (µg/mL) | ROS Generation (% of Control) |
| Control | 100 |
| 1 | ~150 |
| 10 | ~225 |
| 25 | ~275 |
Data is estimated from graphical representations in the source material and indicates a significant, concentration-dependent increase in ROS levels.[1]
Signaling Pathways
The pro-apoptotic signaling cascade initiated by this compound in melanoma cells is believed to follow the intrinsic pathway, as depicted in the diagram below. The process is initiated by an increase in intracellular ROS, which leads to mitochondrial dysfunction. This, in turn, alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed A2058 melanoma cells in a 96-well plate at a density of 6 x 10³ cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours under the same conditions.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Plate A2058 cells in 35 mm culture dishes at a density of 8 x 10⁵ cells per dish and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a Bradford assay.
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.[1]
-
Express the caspase-3 activity as OD405 nm per mg of protein.
Measurement of Intracellular ROS
This assay uses the fluorescent probe DCFH-DA to measure the levels of intracellular reactive oxygen species.
Protocol:
-
Seed A2058 cells in a suitable plate or dish and treat with this compound for the desired time.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at 485 nm and emission at 535 nm.
-
Express the ROS levels as a percentage of the control.
Western Blot Analysis for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax.
Caption: General workflow for Western blot analysis.
Protocol:
-
After treatment with this compound, lyse the A2058 cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels.
Conclusion and Future Directions
The available evidence strongly suggests that this compound induces apoptosis in melanoma cells through a mechanism involving oxidative stress and the intrinsic apoptotic pathway. The concentration-dependent increases in caspase-3 activity and ROS production highlight its potential as a pro-apoptotic agent. However, to fully elucidate its therapeutic potential, further research is warranted. Future studies should focus on determining the precise IC50 values of this compound in a broader range of cancer cell lines, conducting detailed flow cytometric analysis to quantify apoptosis, and further dissecting the upstream signaling events that lead to ROS production. In vivo studies will also be crucial to validate these in vitro findings and to assess the compound's efficacy and safety in a preclinical setting. This comprehensive understanding will be vital for the potential development of this compound as a novel anti-cancer therapeutic.
References
12-Hydroxyisobakuchiol from Psoralea corylifolia Seeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoralea corylifolia L., commonly known as "Babchi," is a plant with significant applications in traditional Chinese and Indian medicine. Its seeds are a rich reservoir of bioactive phytochemicals, primarily coumarins, flavonoids, and meroterpenes. Among these, the meroterpene 12-Hydroxyisobakuchiol has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, covering its extraction and isolation from Psoralea corylifolia seeds, its biological activities with a focus on anticancer and neuroprotective effects, and the underlying molecular mechanisms. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and drug development efforts.
Extraction and Isolation from Psoralea corylifolia Seeds
The isolation of this compound is a multi-step process involving solvent extraction followed by chromatographic purification. While specific protocols may vary, the general workflow remains consistent.
General Experimental Protocol
-
Plant Material Preparation : Seeds of Psoralea corylifolia are collected, dried (typically in an oven at 60°C), and ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered seeds undergo exhaustive extraction, often using a Soxhlet apparatus. A common approach is sequential extraction with solvents of increasing polarity. Initially, a non-polar solvent like petroleum ether is used to defat the material. Subsequently, solvents such as methanol, ethanol, or chloroform are used to extract the desired compounds. Bakuchiol and its derivatives have shown good solubility in non-polar solvents like petroleum ether.
-
Concentration : The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at approximately 40°C to yield a sticky or solid mass.
-
Chromatographic Purification : The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically mixtures of n-hexane, ethyl acetate, benzene, and chloroform. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
Final Purification : Further purification to isolate this compound is achieved through techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC), yielding the compound at high purity. The final structure is confirmed using spectroscopic methods such as NMR and Mass Spectrometry.
Extraction and Isolation Workflow
Caption: Workflow for the extraction and isolation of this compound.
Biological Activities and Mechanisms of Action
This compound has demonstrated significant bioactivity in preclinical models, particularly in the areas of oncology and neuroprotection.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent, specifically against melanoma.
This compound exerts its anticancer effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. Studies on the A2058 human melanoma cell line have revealed that treatment with this compound leads to a significant increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. This activation is part of a larger signaling pathway that appears to be mediated by an increase in intracellular Reactive Oxygen Species (ROS). The accumulation of ROS can induce mitochondrial stress, leading to the loss of mitochondrial membrane potential and the subsequent activation of the caspase cascade, culminating in cell death.
The cytotoxic effect of this compound and related compounds against the A2058 melanoma cell line is summarized below.
| Compound | Cell Line | Treatment Duration | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| This compound | A2058 (Melanoma) | 48h | 28.5 | ~104.6 |
| Bakuchiol | A2058 (Melanoma) | 48h | 25.4 | ~99.1 |
| 3-Hydroxy-bakuchiol | A2058 (Melanoma) | 48h | 26.3 | ~96.6 |
| P. glandulosa Resinous Exudate | A2058 (Melanoma) | 48h | 10.5 | N/A |
Data sourced from Madrid, A. et al. (2015).
Caption: Proposed mechanism of apoptosis induction by this compound.
Neuroprotective Activity
This compound (also referred to as Δ³,2-hydroxybakuchiol in some literature) has shown promise as a neuroprotective agent, particularly in models of Parkinson's disease.
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons. This compound has been shown to protect dopaminergic neuronal cells (SK-N-SH) from insult by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a compound used to model Parkinson's-like damage in vitro. A key aspect of its mechanism appears to be the inhibition of monoamine transporters, including the dopamine transporter (DAT). By blocking the reuptake of dopamine, the compound may increase its availability in the synapse and protect neurons. In vivo studies using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease further support this, showing that the compound can prevent dopaminergic cell loss and improve motor performance.
While specific IC₅₀ values for neuroprotection are not detailed in the provided search results, the qualitative effects are significant.
| Assay | Model | Effect of this compound |
| Cell Protection | MPP+-treated SK-N-SH cells | Significant protection from neurotoxin insult |
| Transporter Inhibition | Synaptosomes | Inhibition of dopamine/norepinephrine uptake |
| Behavioral Test | MPTP-treated mice | Prevention of poor performance on rotarod |
| Histology | MPTP-treated mice | Prevention of dopaminergic loss in substantia nigra |
Data sourced from Chen, J. et al. (2011).
Caption: Proposed mechanism of dopaminergic neuroprotection.
Detailed Experimental Protocols
Cell Viability (MTT) Assay for Anticancer Activity
This protocol is standard for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture : A2058 melanoma cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding : Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or other test compounds). A vehicle control (e.g., 0.25% DMSO) is also included. Cells are incubated for the desired period (e.g., 48 hours).
-
MTT Addition : After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan product.
-
Solubilization : The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key marker of apoptosis.
-
Cell Lysis : A2058 cells are treated with this compound for 48 hours. Both floating and adherent cells are collected, washed with PBS, and lysed with a supplied lysis buffer.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a standard method, such as the Bradford assay.
-
Assay Reaction : An equal amount of protein from each sample is incubated with a colorimetric caspase-3 substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA), in an assay buffer.
-
Incubation : The reaction is allowed to proceed at 37°C for 1-2 hours. During this time, active caspase-3 cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Absorbance Measurement : The amount of released pNA is measured by a spectrophotometer at 405 nm.
-
Data Analysis : The caspase-3 activity is expressed as the optical density (OD₄₀₅ nm) per milligram of protein, and the fold-increase in activity is calculated relative to untreated control cells.
In Vitro Dopaminergic Neuroprotection Assay
This protocol assesses a compound's ability to protect neuronal cells from a specific neurotoxin.
-
Cell Culture : Human neuroblastoma SK-N-SH cells are cultured in appropriate media and maintained at 37°C and 5% CO₂.
-
Seeding : Cells are seeded in multi-well plates and allowed to grow to a suitable confluency.
-
Pre-treatment : Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Toxin Exposure : The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is added to the wells (excluding the negative control) to induce neuronal damage.
-
Incubation : The cells are incubated with the toxin and the test compound for a defined period (e.g., 24-48 hours).
-
Viability Assessment : Cell viability is assessed using a method such as the MTT assay (described in 3.1) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.
-
Data Analysis : The viability of cells treated with this compound and MPP+ is compared to cells treated with MPP+ alone to determine the percentage of neuroprotection.
Conclusion
This compound, a meroterpene isolated from the seeds of Psoralea corylifolia, demonstrates significant and distinct biological activities that warrant further investigation. Its ability to induce ROS-mediated, caspase-dependent apoptosis in melanoma cells highlights its potential as a template for novel anticancer agents. Furthermore, its capacity to protect dopaminergic neurons in preclinical models of Parkinson's disease suggests a promising avenue for the development of neuroprotective therapies. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full therapeutic potential of this natural compound. Further studies focusing on in vivo efficacy, safety profiling, and structure-activity relationships are essential next steps in translating these preclinical findings.
Methodological & Application
Application Note: Isolation and Purification of 12-Hydroxyisobakuchiol using HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the isolation and purification of 12-Hydroxyisobakuchiol from the seeds of Psoralea corylifolia using High-Performance Liquid Chromatography (HPLC). This compound, a meroterpene, has been identified as one of the fourteen chemical constituents isolated from this medicinally important plant.[1] This protocol is designed to provide a robust method for obtaining high-purity this compound for use in research, and drug discovery and development. The methodology encompasses sample preparation through extraction, followed by a two-step HPLC purification process: an initial semi-preparative step for enrichment and a final analytical-scale purification to achieve high purity.
Introduction
Psoralea corylifolia, commonly known as Babchi, is a plant with a long history of use in traditional medicine. Its seeds are a rich source of various bioactive compounds, including furanocoumarins, flavonoids, and meroterpenes. Among these, this compound is a compound of interest due to its structural similarity to bakuchiol, a well-studied compound with significant pharmacological activities. The isolation of pure this compound is essential for detailed biological evaluation and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) offers a precise and efficient method for the separation and purification of this specific compound from the complex matrix of the plant extract. This protocol provides a detailed workflow for researchers to successfully isolate and purify this compound.
Experimental Protocols
Sample Preparation: Extraction
The initial step involves the extraction of crude compounds from the seeds of Psoralea corylifolia.
Materials:
-
Dried seeds of Psoralea corylifolia
-
Methanol (HPLC grade)
-
Petroleum ether (ACS grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
Protocol:
-
Grind the dried seeds of Psoralea corylifolia into a coarse powder.
-
Defat the powdered seeds by extraction with petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids.
-
Discard the petroleum ether extract and air-dry the defatted seed powder.
-
Extract the defatted powder with methanol in a Soxhlet apparatus for 8-10 hours.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous crude extract.
-
Dry the crude extract completely under a vacuum to yield a solid residue.
HPLC Purification: Semi-preparative Stage
This initial HPLC step is designed to fractionate the crude extract and enrich the fraction containing this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Semi-preparative HPLC system with a UV-Vis detector |
| Column | C18 column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 40-90% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | 260 nm |
| Injection Volume | 500 µL (of a 10 mg/mL solution of crude extract in methanol) |
Protocol:
-
Dissolve the dried crude extract in methanol to a concentration of 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Perform multiple injections of the crude extract onto the semi-preparative HPLC system.
-
Collect fractions based on the chromatogram peaks. The fraction corresponding to the retention time of this compound should be collected. Note: The exact retention time may vary and should be determined by analytical HPLC of the crude extract with a reference standard if available, or by subsequent analysis of the fractions.
-
Pool the collected fractions containing the target compound and evaporate the solvent using a rotary evaporator.
HPLC Purification: Analytical Stage for Final Purification
The enriched fraction from the semi-preparative stage is further purified using an analytical HPLC system to achieve high purity.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Analytical HPLC system with a Diode Array Detector (DAD) or UV-Vis detector |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | A linear gradient optimized for the separation of this compound from closely eluting impurities. A starting point could be 60-80% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | 260 nm |
| Injection Volume | 20 µL (of the concentrated fraction from the semi-preparative stage) |
Protocol:
-
Redissolve the dried, enriched fraction in methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample onto the analytical HPLC system.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Assess the purity of the final compound using the same analytical HPLC method. A purity of >98% is desirable for most research applications.
Data Presentation
Table 1: HPLC Method Parameters for Bakuchiol and Related Compounds from Psoralea corylifolia (for reference in method development)
| Parameter | Method 1 (Bakuchiol) | Method 2 (Psoralen & Angelicin)[2] | Method 3 (Bavachin & Corylin)[3] |
| Column | Phenyl-hexyl | Phenyl-hexyl | ODS |
| Mobile Phase | Water, Methanol | Water, Methanol | Methanol, 20 mmol/L Ammonium Acetate (pH 4.0) |
| Elution | Gradient | Gradient | Isocratic (67:33) |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Detection | 260 nm | 246 nm | 240 nm |
Table 2: Expected Performance Characteristics for this compound Purification
| Parameter | Expected Value |
| Retention Time (Analytical) | Dependent on the final optimized gradient |
| Purity (post-analytical HPLC) | >98% |
| Yield | Dependent on the initial concentration in the crude extract |
| UV λmax | Approximately 260 nm |
Mandatory Visualizations
Caption: Workflow for the isolation and purification of this compound.
Discussion
The presented protocol provides a systematic approach for the isolation and purification of this compound from Psoralea corylifolia seeds. The initial defatting step is crucial for removing non-polar compounds that can interfere with the subsequent chromatographic separation. The two-step HPLC purification strategy allows for efficient separation, with the semi-preparative step handling a larger load of the crude extract for enrichment, and the analytical step providing the high resolution needed for final purity.
The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds like meroterpenes. The use of a water/acetonitrile gradient is a common and effective mobile phase system for reversed-phase chromatography of plant secondary metabolites. The detection wavelength of 260 nm is suggested based on the UV absorbance of the related compound bakuchiol, which shares a similar chromophore.[2]
It is important to note that the optimization of the gradient profile in both HPLC steps may be necessary depending on the specific composition of the crude extract, which can vary based on the plant's origin and harvesting time. The identity and purity of the final product should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This application note provides a detailed and practical protocol for the successful isolation and purification of this compound using HPLC. The methodology is designed to be adaptable and can serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who require a reliable source of this bioactive compound for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [HPLC determination of two flavonoid compounds in Psoralea corylifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 12-Hydroxyisobakuchiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxyisobakuchiol is a natural phenolic compound isolated from the seeds of Psoralea corylifolia.[1] Like its well-studied analog, bakuchiol, it is being investigated for various pharmacological activities, including potential anticancer properties.[1][2] Accurate and precise quantification of this compound in various matrices, including biological samples and herbal extracts, is crucial for pharmacokinetic studies, quality control of raw materials, and formulation development.
This document provides detailed application notes and protocols for the analytical quantification of this compound. While specific validated methods for this compound are not widely published, its structural similarity to bakuchiol allows for the adaptation of existing, well-established methods for bakuchiol. The protocols provided herein are based on proven methodologies for bakuchiol and are intended to serve as a robust starting point for the development and validation of analytical methods for this compound.
Physicochemical Properties
-
Molecular Formula: C₁₈H₂₄O₂[3]
-
Molecular Weight: 272.4 g/mol [3]
-
Chemical Structure: 4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol[3]
The presence of a phenolic group and a conjugated double bond system in this compound makes it suitable for analysis by UV-Vis spectrophotometry and reversed-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.
Recommended Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of phenolic compounds due to its high resolution, sensitivity, and specificity.[4][5][6][7] Both HPLC with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are applicable for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and quantification in less complex matrices such as herbal extracts and cosmetic formulations.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-25 min, 60-90% B25-30 min, 90% B30.1-35 min, 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Estimated at ~260 nm (based on bakuchiol's UV spectrum)[8] |
| Injection Volume | 10-20 µL |
Quantitative Data Summary for a Structurally Similar Compound (Bakuchiol):
The following table summarizes typical validation parameters for HPLC-UV methods developed for bakuchiol, which can be expected to be similar for this compound upon method validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma, serum, and tissue homogenates.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A rapid gradient optimized for the specific matrix |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
Mass Spectrometry Parameters (To be Optimized):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound (m/z 273.18 or 271.18) |
| Product Ions (Q3) | To be determined by infusion of a standard solution |
| Collision Energy | To be optimized for each MRM transition |
Quantitative Data Summary for LC-MS/MS Methods (General Small Molecules in Biological Matrices):
The following table provides expected validation parameters for an LC-MS/MS method for this compound in biological samples.[9][10]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | To be assessed and minimized |
| Recovery | Consistent and reproducible |
Experimental Protocols
Protocol 1: Sample Preparation from Herbal Material (Psoralea corylifolia seeds)
-
Grinding: Grind the dried seeds into a fine powder (60-80 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Alternatively, perform reflux extraction for 1 hour.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the sample with methanol if necessary to fall within the calibration curve range.
Protocol 2: Sample Preparation from Biological Matrix (Plasma/Serum) - Protein Precipitation
This is a simple and rapid method for sample cleanup.
-
Thawing: Thaw plasma/serum samples at room temperature.
-
Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 3: Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol (for HPLC-UV) or the initial mobile phase (for LC-MS).
-
Calibration Curve: Inject the working standards in triplicate to construct a calibration curve by plotting the peak area versus the concentration.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis in cancer cells.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H24O2 | CID 15818783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. mjfas.utm.my [mjfas.utm.my]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 12-Hydroxyisobakuchiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 12-Hydroxyisobakuchiol, a naturally occurring meroterpenoid, and its derivatives. This document includes a plausible synthetic method based on the acid-catalyzed hydration of bakuchiol, characterization data, and insights into the potential biological mechanism of action.
Introduction
This compound is a derivative of bakuchiol, a compound isolated from the seeds of Psoralea corylifolia and Psoralea glandulosa. Bakuchiol and its analogues have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] Specifically, this compound has been shown to induce apoptosis in melanoma cells through the generation of reactive oxygen species (ROS), suggesting its potential as a therapeutic agent.[1] This document outlines a detailed protocol for the laboratory-scale synthesis of this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₂₆O₂ |
| Molecular Weight | 274.40 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic Signals: Aromatic protons, olefinic protons, signals corresponding to the vinyl group, methyl singlets, and a new singlet for the two methyl groups adjacent to the tertiary alcohol. The disappearance of the terminal olefinic protons of the isopropenyl group and the appearance of a signal for the two methyls on the carbon bearing the hydroxyl group would be indicative of the successful hydration. |
| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic Signals: Aromatic carbons, olefinic carbons, and a new quaternary carbon signal in the aliphatic region corresponding to C-12 bearing the hydroxyl group. |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ = 275.20, [M+Na]⁺ = 297.18 |
| Purity (by HPLC) | >95% after purification |
| Yield | Variable, dependent on reaction optimization |
Experimental Protocols
The synthesis of this compound can be achieved through the acid-catalyzed hydration of bakuchiol. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the terminal double bond of the isoprenoid chain.
Protocol 1: Synthesis of this compound via Acid-Catalyzed Hydration of Bakuchiol
This protocol is adapted from general procedures for the acid-catalyzed hydration of terpenes.
Materials:
-
Bakuchiol (>98% purity)
-
Acetone (ACS grade)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography (230-400 mesh)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve bakuchiol (1.0 g, 3.9 mmol) in acetone (20 mL).
-
Addition of Acid: To the stirring solution, add 10% aqueous sulfuric acid (10 mL) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours. The starting material (bakuchiol) will have a higher Rf value than the more polar product (this compound).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate in hexane) to afford pure this compound.
Characterization
The purified this compound should be characterized by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure and the addition of the hydroxyl group at the C-12 position.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the presence of the hydroxyl group (broad peak around 3400 cm⁻¹).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the finding that this compound induces apoptosis in melanoma cells via ROS generation, a plausible signaling pathway is the intrinsic apoptosis pathway.[1] Increased intracellular ROS can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases. Furthermore, studies on the parent compound, bakuchiol, have shown inhibition of key survival pathways such as the p38 MAPK, MEK/ERK, and PI3K/AKT pathways, which may also be relevant for this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the overall workflow from synthesis to characterization of this compound.
Caption: Workflow for this compound synthesis.
This document provides a foundational guide for the synthesis and study of this compound and its derivatives. Researchers are encouraged to optimize the reaction conditions to improve yields and purity. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent.
References
Application Notes and Protocols for 12-Hydroxyisobakuchiol in Hepatocellular Carcinoma (HepG2) Research
Disclaimer: To date, specific research on the application of 12-Hydroxyisobakuchiol in hepatocellular carcinoma (HepG2) cells is not available in the public domain. The following application notes and protocols are based on studies conducted with the closely related compound, bakuchiol . Researchers should consider this information as a foundational guide and adapt methodologies for this compound, as its biological activity may differ.
Introduction to Bakuchiol in Hepatocellular Carcinoma Research
Bakuchiol, a meroterpene phenol isolated from the seeds of Psoralea corylifolia, has demonstrated significant anti-cancer properties in various cancer cell lines.[1][2][3][4][5] In the context of hepatocellular carcinoma (HCC), one of the leading causes of cancer-related deaths worldwide, bakuchiol has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in the HepG2 cell line.[1][2][3][4][6] These effects are mediated through the modulation of key signaling pathways, making bakuchiol and its analogs, such as this compound, promising candidates for further investigation in HCC drug discovery.
Data Presentation: Effects of Bakuchiol on HepG2 Cells
The following tables summarize the quantitative data from studies on bakuchiol's effects on HepG2 cells. This data can serve as a reference for designing experiments with this compound.
Table 1: Cell Viability (MTT Assay)
| Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| Bakuchiol | 12.5 | 24 | ~90% | [3][4] |
| 25 | 24 | ~75% | [3][4] | |
| 50 | 24 | ~50% | [3][4] | |
| 100 | 24 | ~25% | [3][4] | |
| 200 | 24 | <10% | [3][4] |
Table 2: Apoptosis Rate (Flow Cytometry with Annexin V/PI Staining)
| Compound | Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |
| Bakuchiol | 0 (Control) | 48 | <5% | [1] |
| 2.5 | 48 | ~15% | [1] | |
| 5 | 48 | ~25% | [1] | |
| 10 | 48 | ~40% | [1] | |
| 20 | 48 | ~60% | [1] |
Table 3: Cell Cycle Distribution (Flow Cytometry with Propidium Iodide Staining)
| Compound | Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Bakuchiol | 0 (Control) | 24 | ~60% | ~25% | ~15% | [3][6] |
| 25 | 24 | ~50% | ~35% | ~15% | [3][6] | |
| 50 | 24 | ~40% | ~45% | ~15% | [3][6] | |
| 100 | 24 | ~30% | ~55% | ~15% | [3][6] |
Table 4: Protein Expression Changes (Western Blot)
| Compound (Concentration) | Target Protein | Change in Expression | Reference |
| Bakuchiol (25, 50, 100 µM) | Bax | Increased | [2][3] |
| Bcl-2 | Decreased | [2][3] | |
| tBid | Increased | [2][3] | |
| Caspase-3 | Increased | [1] | |
| PARP | Cleavage Increased | [3] | |
| CDK2 | Decreased | [2][3][6] | |
| CDK4 | Decreased | [2][3][6] | |
| p53 | Increased | [1][2][3][6] | |
| p21 | Increased | [2][3][6] | |
| p27 | Increased | [2][3][6] | |
| p-Akt | Decreased | [2][3] | |
| p-mTOR | Decreased | [2][3] | |
| p-AMPK | Increased | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by bakuchiol in HepG2 cells and a general workflow for investigating the effects of a novel compound.
Figure 1: Bakuchiol's pro-apoptotic signaling in HepG2 cells.
Figure 2: Bakuchiol's impact on cell cycle regulators in HepG2.
Figure 3: Experimental workflow for this compound studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on HepG2 cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HepG2 cells.[7][8][9][10][11]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.[12][13][14][15]
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of HepG2 cells.[16][17][18][19]
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat HepG2 cells as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting changes in the expression levels of specific proteins in HepG2 cells following treatment with this compound.[20][21][22][23][24]
Materials:
-
Treated and untreated HepG2 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53, CDK2, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in the mRNA expression levels of target genes in HepG2 cells after treatment with this compound.[25][26][27][28][29]
Materials:
-
Treated and untreated HepG2 cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and gene-specific primers (for target genes and a housekeeping gene like GAPDH or β-actin).
-
Run the qRT-PCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
References
- 1. scialert.net [scialert.net]
- 2. Bakuchiol from Cullen corylifolium and its efficacy on apoptosis and autophagy in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakuchiol from Cullen corylifolium and its efficacy on apoptosis and autophagy in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bakuchiol Induces Apoptosis in Human Hepatocellular Carcinoma Cells HepG2 via Enhancing Bcl-2/Bax/Cyc-t/Caspase-3 Signaling Pathway [imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. esmed.org [esmed.org]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 17. igbmc.fr [igbmc.fr]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Chemosensitization of HepG2 cells by suppression of NF-κB/p65 gene transcription with specific-siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. elearning.unite.it [elearning.unite.it]
- 26. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 27. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 29. eu.idtdna.com [eu.idtdna.com]
Application Note and Protocol: Assessing 12-Hydroxyisobakuchiol Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyisobakuchiol, a natural meroterpene found in plants such as Psoralea glandulosa, has garnered interest for its potential cytotoxic effects against various cancer cell lines.[1] This compound is a component of resinous exudates that have demonstrated the ability to inhibit cancer cell growth and induce apoptosis.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3][4] This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[2][5][6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan crystals.[3][6] This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, with a specific focus on the A2058 human melanoma cell line as a model system.
Data Presentation
Table 1: Recommended Seeding Densities for MTT Assay
| Cell Line Type | Seeding Density (cells/well in 96-well plate) | Reference |
| Leukemic Cell Lines | 5,000 - 100,000 | [7] |
| Solid Tumor Cell Lines | 10,000 - 150,000 | [7] |
| A2058 Melanoma Cells | 10,000 | [8] |
Table 2: Example Data Layout for IC50 Determination of this compound
| Concentration of this compound (µM) | Absorbance (570 nm) Replicate 1 | Absorbance (570 nm) Replicate 2 | Absorbance (570 nm) Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Note: The optimal concentration range for this compound should be determined empirically through a preliminary dose-response experiment. A starting point can be derived from the IC50 value of related extracts, such as the resinous exudate from Psoralea glandulosa which has an IC50 of 10.5 µg/mL on A2058 cells.[1]
Experimental Protocols
Materials and Reagents
-
This compound (purity >95%)
-
A2058 human melanoma cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity.
Detailed Protocol
Day 1: Cell Seeding
-
Culture A2058 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, wash them with sterile PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (1.0 x 10^4 cells) into each well of a 96-well plate.[8]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight to allow the cells to attach and resume logarithmic growth.
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations. It is recommended to perform a pilot experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) to determine the optimal range.
-
Carefully remove the medium from the wells containing the attached cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, carefully remove the treatment medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. The incubation time may need to be optimized for the specific cell line.
-
After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization of the purple crystals.
-
Incubate the plate at room temperature for 15-30 minutes in the dark to ensure all formazan is dissolved.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the % Cell Viability against the log of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Signaling Pathway
Proposed Signaling Pathway for this compound-Induced Apoptosis
Studies on bakuchiol and related compounds from Psoralea species suggest that their cytotoxic effects are mediated through the induction of apoptosis.[1] This process often involves the intrinsic (mitochondrial) pathway, characterized by the production of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and subsequent activation of caspases.[1][9]
Caption: this compound induces apoptosis via ROS and mitochondria.
References
- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-roj.org [e-roj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Mechanism of cytotoxicity by Psoralea corylifolia extract in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: COMET Assay for Evaluating DNA Damage by 12-Hydroxyisobakuchiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the COMET assay (Single Cell Gel Electrophoresis) to assess the DNA-damaging potential of 12-Hydroxyisobakuchiol, a natural compound of interest for its various biological activities. The protocol is designed to be a comprehensive guide, from sample preparation to data analysis, enabling researchers to reliably evaluate the genotoxicity of this phytochemical.
Introduction
The COMET assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual eukaryotic cells[1]. It is widely used in genotoxicity testing, environmental biomonitoring, and fundamental research into DNA damage and repair[1][2]. The principle of the assay is based on the migration of fragmented DNA out of the nucleus in an electric field, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA)[1]. The intensity and length of the comet tail are proportional to the extent of DNA damage.
This compound, a derivative of bakuchiol, has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, and the COMET assay has been used to demonstrate its ability to cause DNA fragmentation in human melanoma cells. This suggests that DNA damage is a key mechanism of its cytotoxic action. The induction of oxidative stress is a likely upstream event leading to this DNA damage[3][4][5].
This document provides a detailed protocol for the alkaline COMET assay, which is capable of detecting both single and double-strand DNA breaks, as well as alkali-labile sites.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and the recipes for the required solutions are provided in the tables below.
Table 1: Materials
| Material | Supplier | Catalog No. |
| This compound | (Specify Supplier) | (Specify Cat. No.) |
| Cell Culture Medium (e.g., DMEM) | (Specify Supplier) | (Specify Cat. No.) |
| Fetal Bovine Serum (FBS) | (Specify Supplier) | (Specify Cat. No.) |
| Penicillin-Streptomycin | (Specify Supplier) | (Specify Cat. No.) |
| Trypsin-EDTA | (Specify Supplier) | (Specify Cat. No.) |
| Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free | (Specify Supplier) | (Specify Cat. No.) |
| Normal Melting Point Agarose | (Specify Supplier) | (Specify Cat. No.) |
| Low Melting Point Agarose | (Specify Supplier) | (Specify Cat. No.) |
| Dimethyl Sulfoxide (DMSO), cell culture grade | (Specify Supplier) | (Specify Cat. No.) |
| Triton™ X-100 | (Specify Supplier) | (Specify Cat. No.) |
| Sodium Chloride (NaCl) | (Specify Supplier) | (Specify Cat. No.) |
| EDTA Disodium Salt | (Specify Supplier) | (Specify Cat. No.) |
| Trizma® Base | (Specify Supplier) | (Specify Cat. No.) |
| Sodium Hydroxide (NaOH) | (Specify Supplier) | (Specify Cat. No.) |
| SYBR® Green I or Propidium Iodide | (Specify Supplier) | (Specify Cat. No.) |
| Microscope Slides (frosted end) | (Specify Supplier) | (Specify Cat. No.) |
| Coverslips (22x22 mm) | (Specify Supplier) | (Specify Cat. No.) |
| Horizontal Gel Electrophoresis Unit | (Specify Supplier) | (Specify Cat. No.) |
| Power Supply | (Specify Supplier) | (Specify Cat. No.) |
| Fluorescence Microscope with appropriate filters | (Specify Supplier) | (Specify Cat. No.) |
| Humidified CO2 Incubator (37°C, 5% CO2) | (Specify Supplier) | (Specify Cat. No.) |
| Refrigerated Centrifuge | (Specify Supplier) | (Specify Cat. No.) |
| Water Bath | (Specify Supplier) | (Specify Cat. No.) |
Table 2: Reagent Preparation
| Reagent | Composition | Preparation Instructions | Storage |
| Lysis Solution (pH 10) | 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, 1% (v/v) Triton™ X-100, 10% (v/v) DMSO | Dissolve NaCl, EDTA, and Tris in 800 mL of dH2O. Adjust pH to 10 with NaOH. Add Triton™ X-100 and DMSO. Bring volume to 1 L with dH2O. | 4°C, protected from light. Add Triton X-100 and DMSO fresh. |
| Alkaline Electrophoresis Buffer (pH > 13) | 300 mM NaOH, 1 mM EDTA | Dissolve NaOH and EDTA in 900 mL of dH2O. Adjust volume to 1 L with dH2O. | 4°C |
| Neutralization Buffer (pH 7.5) | 0.4 M Tris-HCl | Dissolve Tris base in 800 mL of dH2O. Adjust pH to 7.5 with HCl. Bring volume to 1 L with dH2O. | 4°C |
| Staining Solution | 2.5 µg/mL Propidium Iodide or 1X SYBR® Green I in TE Buffer | Dilute stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). | 4°C, protected from light. |
Cell Culture and Treatment
-
Cell Seeding: Seed the chosen mammalian cell line (e.g., human melanoma A375 cells) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound Stock Solution: Due to its hydrophobic nature, dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Vehicle Control: The final concentration of the vehicle (e.g., DMSO) in the cell culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.1%)[6].
-
Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (e.g., 100 µM H₂O₂ for 15 minutes on ice).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours) in a humidified incubator at 37°C with 5% CO₂.
COMET Assay Protocol (Alkaline)
This protocol is adapted from established methods[7]. All steps following cell harvesting should be performed under low light conditions to prevent additional DNA damage.
-
Slide Preparation (Pre-coating):
-
Dip clean microscope slides in molten 1% normal melting point agarose (in dH₂O).
-
Wipe the back of the slide and allow the agarose to solidify on a flat surface.
-
Let the slides air dry completely and store them at room temperature.
-
-
Cell Harvesting and Encapsulation:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Harvest the cells by trypsinization, then neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose (in PBS) at 37°C.
-
Quickly pipette the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface (e.g., a chilled metal plate) for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in pre-chilled Lysis Solution.
-
Incubate for at least 1 hour at 4°C in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Let the slides sit in the alkaline buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
Apply a voltage of 25 V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes at 4°C in the dark.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides from the tank and place them in a staining jar.
-
Wash the slides three times for 5 minutes each with Neutralization Buffer.
-
Stain the slides with the chosen fluorescent DNA dye (e.g., 50 µL of SYBR® Green I solution) for 5-15 minutes in the dark.
-
Briefly rinse the slides with dH₂O and allow them to dry.
-
Visualization and Data Analysis
-
Microscopy:
-
Examine the slides using a fluorescence microscope equipped with the appropriate filter for the chosen stain.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
-
Image Analysis:
Table 3: Key COMET Assay Parameters for Data Presentation
| Parameter | Description | Significance |
| % Tail DNA | The percentage of total DNA that is present in the comet tail. | A direct and widely used measure of DNA damage. |
| Tail Length | The length of the comet tail from the edge of the head to the end of the tail. | Indicates the extent of DNA migration. |
| Tail Moment | The product of the tail length and the percentage of DNA in the tail. | A composite measure that incorporates both the amount of damaged DNA and the distance it has migrated. |
| Olive Tail Moment | The product of the distance between the center of mass of the head and the center of mass of the tail, and the percentage of DNA in the tail. | A robust parameter that is less sensitive to variations in comet shape[1][10]. |
Data Presentation
Summarize the quantitative data in a clear and structured table. An example is provided below.
Table 4: Example of Quantitative Data Summary from COMET Assay
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) | Tail Length (µm) (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Vehicle Control | 0 | 5.2 ± 1.8 | 15.6 ± 4.2 | 1.2 ± 0.5 |
| This compound | 5 | 15.8 ± 3.5 | 35.1 ± 7.8 | 4.8 ± 1.1* |
| This compound | 10 | 28.4 ± 5.1 | 52.7 ± 9.3 | 12.5 ± 2.4** |
| This compound | 20 | 45.1 ± 6.9 | 78.3 ± 11.5 | 25.7 ± 4.8 |
| This compound | 40 | 62.7 ± 8.2 | 95.2 ± 13.1 | 41.3 ± 6.2 |
| Positive Control (H₂O₂) | 100 | 75.3 ± 9.5 | 110.4 ± 14.6 | 55.9 ± 7.8*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Statistical analysis should be performed using appropriate methods (e.g., one-way ANOVA followed by a post-hoc test).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the COMET assay to assess DNA damage.
Proposed Signaling Pathway
Based on existing literature, this compound likely induces DNA damage through the generation of reactive oxygen species (ROS), which then activates the canonical DNA damage response pathway.
Caption: Proposed mechanism of this compound-induced DNA damage.
Troubleshooting
Table 5: Common Issues and Solutions in the COMET Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very faint comets in positive control | Ineffective lysis, electrophoresis issues, inactive damaging agent. | Check the pH and composition of lysis and electrophoresis buffers. Ensure proper voltage and current during electrophoresis. Use a fresh stock of the positive control agent. |
| High background damage in negative control | Cells were handled too roughly, exposure to light, contaminated reagents. | Handle cells gently during harvesting and embedding. Perform all steps after cell harvesting in low light. Use fresh, high-quality reagents. |
| "Hedgehog" comets (no distinct head) | Excessive DNA damage, apoptosis. | Reduce the concentration of the test compound or the treatment time. Consider using a neutral COMET assay to differentiate from apoptotic DNA fragmentation. |
| Variable results between slides | Inconsistent slide preparation, temperature fluctuations during electrophoresis. | Ensure a uniform layer of agarose on all slides. Use a cooling unit for the electrophoresis tank to maintain a constant temperature. |
| Difficulty in focusing on comets | Agarose layer is too thick or uneven. | Use a consistent volume of the cell/agarose mixture and ensure it spreads evenly. |
References
- 1. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of the compounds isolated from the seed of Psoralea corylifolia on oxidative stress-induced retinal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Honokiol ameliorates oxidative stress-induced DNA damage and apoptosis of c2c12 myoblasts by ROS generation and mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AutoComet: A fully automated algorithm to quickly and accurately analyze comet assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Image analysis of comet assay measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of 12-Hydroxyisobakuchiol
Disclaimer: To date, publicly available scientific literature lacks specific in vivo animal model data for evaluating the efficacy of 12-Hydroxyisobakuchiol. The following application notes and protocols are based on established in vivo models used for the structurally related and extensively studied compound, bakuchiol. These methodologies provide a robust framework for initiating in vivo studies of this compound but will require optimization and validation.
I. Introduction
This compound is a natural meroterpene that, like its analogue bakuchiol, holds potential for therapeutic applications, including anti-inflammatory and anti-cancer activities. Preclinical evaluation in relevant animal models is a critical step in validating its efficacy and safety profile before consideration for clinical trials. This document outlines proposed in vivo animal models and detailed experimental protocols for assessing the anti-cancer and anti-inflammatory efficacy of this compound, based on successful studies with bakuchiol.
II. Proposed In Vivo Animal Models
The selection of an appropriate animal model is crucial for obtaining meaningful and translatable data. Based on the known biological activities of related compounds, the following models are proposed:
-
For Anti-Cancer Efficacy:
-
Xenograft Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used to assess the effect of a compound on the growth of human cancer cell lines.
-
Syngeneic Models: Immunocompetent mice are used to study the interaction between the compound, the tumor, and the host immune system.
-
-
For Anti-Inflammatory Efficacy:
-
Carrageenan-Induced Paw Edema Model: A widely used and well-characterized model for acute inflammation.
-
Lipopolysaccharide (LPS)-Induced Inflammation Model: This model mimics systemic inflammation and allows for the evaluation of pro-inflammatory cytokine modulation.
-
III. Data Presentation: Efficacy of Bakuchiol in Animal Models
The following tables summarize quantitative data from in vivo studies on bakuchiol, which can serve as a reference for designing experiments and setting expectations for this compound studies.
Table 1: Summary of Anti-Cancer Efficacy of Bakuchiol in a Xenograft Mouse Model
| Animal Model | Cell Line | Treatment | Dosage | Duration | Endpoint | Result | Reference |
| Nude Mice | A431 (Human epidermoid carcinoma) | Intraperitoneal injection | 10 mg/kg | 4 weeks | Tumor Volume | 44.5% reduction | [1] |
| Nude Mice | A431 (Human epidermoid carcinoma) | Intraperitoneal injection | 40 mg/kg | 4 weeks | Tumor Volume | 47.9% reduction | [1] |
Table 2: Summary of Immunomodulatory and Anti-Inflammatory Efficacy of Bakuchiol
| Animal Model | Condition | Treatment | Dosage | Duration | Endpoint | Result | Reference |
| BALB/c mice | Delayed Type Hypersensitivity | Oral administration | 25, 50, 100 mg/kg | 7 days | Footpad thickness | Dose-dependent decrease | [2][3] |
| Swiss albino mice | Carbon Clearance Assay | Oral administration | 25, 50, 100 mg/kg | 7 days | Phagocytic index | Dose-dependent decrease | [2][3] |
IV. Experimental Protocols
A. Protocol 1: Xenograft Model for Anti-Cancer Efficacy
Objective: To evaluate the in vivo anti-tumor efficacy of this compound on the growth of human cancer cells in an immunodeficient mouse model.
Materials:
-
Animals: 6-8 week old female BALB/c nude mice.
-
Cell Line: A suitable human cancer cell line (e.g., A431 for skin cancer, MCF-7 for breast cancer).
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO and corn oil).
-
Control: Vehicle control.
-
Positive Control (optional): A standard-of-care chemotherapy agent.
-
Reagents: Matrigel, sterile PBS, cell culture medium.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Measure tumor dimensions (length and width) with a caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice/group) once tumors reach the desired size.
-
Administer this compound (at various doses), vehicle, or positive control via the desired route (e.g., intraperitoneal injection, oral gavage) daily or as determined by pharmacokinetic studies.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
(Optional) Process tumors for histological analysis (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67), or Western blot analysis to investigate the mechanism of action.
-
B. Protocol 2: Carrageenan-Induced Paw Edema Model for Acute Anti-Inflammatory Efficacy
Objective: To assess the acute anti-inflammatory activity of this compound.
Materials:
-
Animals: 6-8 week old male Wistar rats or Swiss albino mice.
-
Inducing Agent: 1% (w/v) carrageenan solution in sterile saline.
-
Test Compound: this compound, dissolved in a suitable vehicle.
-
Control: Vehicle control.
-
Positive Control: A standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Measurement Tool: Plethysmometer.
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize animals for at least one week and fast them overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Treatment Administration:
-
Administer this compound (at various doses), vehicle, or positive control orally or intraperitoneally.
-
-
Induction of Inflammation:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Paw Volume Measurement:
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
V. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound (based on bakuchiol data) and the experimental workflows.
A. Signaling Pathways
Caption: Proposed anti-cancer signaling pathway targeted by this compound.
Caption: Proposed anti-inflammatory signaling pathway targeted by this compound.
B. Experimental Workflows
References
- 1. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing - Experimental evidence for a holistic treatment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the immunomodulatory and anti-inflammatory activity of Bakuchiol using RAW 264.7 macrophage cell lines and in animal models stimulated by lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving the solubility of 12-Hydroxyisobakuchiol for in vitro assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxyisobakuchiol, focusing on challenges related to its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
Q2: My this compound is precipitating when I add it to my aqueous cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds like this compound. This "crashing out" occurs when the concentration of the organic solvent is not sufficient to maintain solubility in the final aqueous solution. Here are several strategies to address this:
-
Decrease the final concentration: The simplest approach is to test a lower final concentration of this compound in your assay.
-
Optimize the final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as high as tolerable for your specific cell line, typically between 0.1% and 0.5%. However, some cell lines can tolerate up to 1%.
-
Use a pre-dilution step: Instead of adding the highly concentrated stock solution directly to the medium, perform an intermediate dilution in your cell culture medium or a buffered solution (like PBS) with gentle vortexing before adding it to the cells.
-
Consider alternative solubilization methods: If direct dissolution is not effective, explore techniques such as complexation with cyclodextrins or the use of surfactants.
Q3: Are there any alternative methods to improve the solubility of this compound in aqueous solutions without using high concentrations of organic solvents?
A3: Yes, several advanced formulation strategies can enhance the aqueous solubility of hydrophobic compounds:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
-
Micellar Solubilization: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds. Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are often used in biological assays, but their concentration must be carefully optimized to avoid cellular toxicity.
-
Nanoemulsions: For specific applications, formulating this compound into a nanoemulsion can improve its delivery and apparent solubility in aqueous systems.[5]
Q4: How should I store my this compound stock solution?
A4: According to supplier safety data sheets, this compound is supplied as an oil.[6] For long-term stability, it is recommended to store the pure compound at -20°C. Once dissolved in a solvent like DMSO or ethanol, stock solutions should be stored at -20°C or -80°C to minimize degradation.[6][7] It is also advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Compound Precipitation in Cell Culture Medium
This guide provides a systematic approach to resolving precipitation issues when preparing working solutions of this compound for cell-based assays.
Caption: Troubleshooting workflow for compound precipitation.
Problem 2: Inconsistent or Poor Compound Activity in In Vitro Assays
This guide addresses potential issues related to the stability and bioavailability of this compound in the assay environment.
Caption: Troubleshooting workflow for inconsistent bioactivity.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | 10-50 mM | Widely used for in vitro assays. Ensure final concentration in media is non-toxic to cells (typically ≤ 0.5%). |
| Ethanol | 10-50 mM | A good alternative to DMSO. Evaporates faster. Check cell line tolerance. |
Table 2: Comparison of Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, Ethanol) to increase solubility. | Simple, well-established. | Potential for solvent toxicity to cells; risk of precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity. | Reduces need for organic solvents; can improve stability. | May alter compound bioavailability; requires optimization of cyclodextrin:drug ratio. |
| Micellar Solubilization | Incorporation of the compound into surfactant micelles. | Can significantly increase apparent aqueous solubility. | Surfactants can be cytotoxic; may interfere with some assay readouts. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a known amount of this compound (Molecular Weight: 272.4 g/mol ) in a sterile microcentrifuge tube. For example, weigh 2.72 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration. For 2.72 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber glass or polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is a starting point for complexation and should be optimized for your specific experimental needs.
-
Prepare HP-β-CD Solution: Prepare a 100 mM solution of HP-β-CD in a sterile, aqueous buffer (e.g., PBS) or cell culture medium without serum.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in ethanol (e.g., 50 mM).
-
Complexation: While vortexing the HP-β-CD solution, slowly add the ethanolic stock of this compound to achieve the desired final concentration (e.g., a 1:10 molar ratio of drug to cyclodextrin).
-
Incubation: Incubate the mixture at room temperature for at least 1 hour with continuous stirring or shaking to allow for complex formation.
-
Sterilization: Sterilize the final complex solution by filtering through a 0.22 µm syringe filter.
-
Application: This solution can now be used for dilutions in your in vitro assay.
Caption: Standard workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Cyclodextrins Increase Triterpene Production in Solanum lycopersicum Cell Cultures by Activating Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Engineering of “Green” Nanoemulsions for Enhanced Topical Delivery of Bakuchiol Achieved in a Sustainable Manner: A Novel Eco-Friendly Approach to Bioretinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS 178765-55-4 | ScreenLib [screenlib.com]
Technical Support Center: Optimizing Delivery of 12-Hydroxyisobakuchiol to Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the delivery of 12-Hydroxyisobakuchiol to cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its relevant properties for cancer research?
A1: this compound is a natural meroterpene compound isolated from plants like Psoralea glandulosa and Psoralea corylifolia.[1][2][3] It has demonstrated anticancer properties, including the ability to inhibit the growth of melanoma cancer cells and induce apoptosis.[1][4] Due to its chemical structure, it is a hydrophobic compound, which presents challenges for its delivery in aqueous biological systems.
Q2: Why is delivering this compound to cancer cells challenging?
A2: The primary challenge stems from its hydrophobicity (poor water solubility).[5] This can lead to several issues during experiments:
-
Low Bioavailability: The compound may precipitate in aqueous culture media or in vivo, reducing the effective concentration that reaches the cancer cells.[6]
-
Non-Specific Distribution: Hydrophobic drugs often bind non-specifically to proteins and lipids, leading to poor targeting and potential off-target effects.[7]
-
Aggregation: The compound can aggregate, which hinders its ability to cross cell membranes.[5]
Q3: What are the most promising drug delivery systems for this compound?
A3: Nanoparticle-based drug delivery systems are the most promising approach for hydrophobic drugs like this compound.[8][9] These systems encapsulate the drug, improving its solubility and stability. Common systems include:
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs.[5][10] They are biocompatible and can be modified for targeted delivery.[11][12]
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these nanoparticles can provide controlled and sustained release of the encapsulated drug.[13][14]
-
Solid Lipid Nanoparticles (SLNs): These are similar to liposomes but have a solid lipid core, which can enhance stability and drug loading for hydrophobic compounds.[15]
Q4: How do I choose an appropriate cancer cell line for my experiments?
A4: The choice of cell line should be guided by your research question. Consider the following:
-
Relevance to a Cancer Type: If you are studying a specific cancer, use a well-characterized cell line from that cancer type (e.g., A2058 for melanoma, which has been used in studies with this compound).[1]
-
Expression of Target Receptors: If you are developing a targeted delivery system, choose a cell line that overexpresses the target receptor.
-
Growth Characteristics: Consider the doubling time and culture requirements of the cell line to ensure it is suitable for the duration of your planned assays.
Q5: What are the essential assays for evaluating the efficacy of a new this compound formulation?
A5: A standard workflow includes:
-
Characterization of the Delivery System: Measure size, surface charge (zeta potential), drug encapsulation efficiency, and loading capacity.[14]
-
In Vitro Drug Release: Assess how the drug is released from the carrier over time under physiological conditions.[16][17]
-
Cellular Uptake: Quantify how efficiently the cancer cells internalize the delivery system. This can be done using fluorescently labeled nanoparticles.[18][19]
-
Cytotoxicity/Anti-proliferative Assays: Determine the effect of the formulation on cancer cell viability using assays like MTT, LDH, or colony formation assays.[15][20][21]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Data | Reference(s) |
| CAS Number | 178765-55-4 | [2][22] |
| Molecular Formula | C₁₈H₂₄O₂ | [22] |
| Molecular Weight | 272.4 g/mol | [22] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [22][23] |
Table 2: Comparison of Nanoparticle Delivery Systems for Hydrophobic Drugs
| Delivery System | Advantages | Disadvantages | Reference(s) |
| Liposomes | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs; surface can be modified for active targeting. | Potential for drug leakage and instability during storage; can be cleared quickly by the immune system. | [5][10][24] |
| Polymeric Nanoparticles | High stability; provides controlled and sustained drug release; well-established formulation methods. | Potential for toxicity from polymers or residual solvents; can be complex to manufacture. | [13][14] |
| Solid Lipid NPs (SLNs) | Good biocompatibility; improved physical stability; controlled release. | Lower drug loading capacity compared to other systems; potential for drug expulsion during storage. | [15] |
| Micelles | Small size allows for good tissue penetration; self-assemble in aqueous solutions; can solubilize very hydrophobic drugs. | Can be unstable and dissociate upon dilution in the bloodstream; lower drug loading capacity. | [5] |
Troubleshooting Guide
Problem: My this compound is precipitating in the cell culture medium.
-
Possible Cause: The concentration of the free drug exceeds its solubility limit in the aqueous medium.
-
Solution: This is the primary reason for using a delivery system. Encapsulate the this compound in a nanoparticle formulation (e.g., liposomes or polymeric nanoparticles) to increase its apparent solubility and stability in the culture medium.[5][6]
Problem: My blank nanoparticles (without the drug) are showing high cytotoxicity.
-
Possible Cause 1: Residual organic solvents or surfactants from the formulation process are toxic to the cells.
-
Solution 1: Ensure your nanoparticle purification process (e.g., dialysis, ultrafiltration) is sufficient to remove all contaminants.[25]
-
Possible Cause 2: The carrier material itself is not biocompatible.
-
Solution 2: Test the cytotoxicity of different concentrations of the blank nanoparticles to determine a safe concentration range. Consider using different, more biocompatible materials.[26][27]
Problem: I am seeing very low encapsulation efficiency (<50%).
-
Possible Cause 1: Poor affinity between this compound and the core of your nanoparticle.
-
Solution 1: If using polymeric nanoparticles, try a different polymer with a more hydrophobic core. For liposomes, ensure the drug is partitioning correctly into the lipid bilayer.
-
Possible Cause 2: The drug is leaking out during the formulation or purification process.
-
Solution 2: Optimize the formulation parameters. For example, in solvent evaporation methods, a faster evaporation rate can sometimes trap the drug more effectively.[14] Reduce the duration of purification steps where possible.
Problem: My nanoparticles are aggregating in solution.
-
Possible Cause 1: The surface charge (zeta potential) of the nanoparticles is too low, leading to a lack of electrostatic repulsion.
-
Solution 1: Measure the zeta potential. A value close to neutral (0 mV) indicates instability. Modify the surface of the nanoparticles to increase their charge. For example, incorporating charged lipids into a liposome formulation.
-
Possible Cause 2: High ionic strength of the buffer is shielding the surface charge.
-
Solution 2: Disperse the nanoparticles in a low-salt buffer or deionized water. If they must be in a high-salt buffer (like PBS), consider adding a steric stabilizer like PEG to the surface.[28]
Problem: I am observing low cellular uptake of my nanoparticles.
-
Possible Cause 1: The size or surface charge of the nanoparticles is not optimal for endocytosis.
-
Solution 1: Characterize your nanoparticle size and zeta potential. Studies suggest an optimal size of around 50 nm for cellular uptake, and a positive surface charge often enhances interaction with the negatively charged cell membrane.[29]
-
Possible Cause 2: A protein corona forms on the nanoparticles in the culture medium, masking targeting ligands or altering the particle's identity.
-
Solution 2: Pre-coat the nanoparticles with specific serum components that are known to enhance cancer cell uptake, or use a "stealth" coating like PEG to reduce non-specific protein binding.[5][30]
-
Possible Cause 3: The chosen cell line has a low endocytic capacity.
-
Solution 3: Confirm the endocytic activity of your cell line using a positive control. Consider using a different cell line if necessary.
Visualizations
References
- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Psoralea glandulosa as a potential source of anticancer agents for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Benefits and Challenges Associated with the Use of Drug Delivery Systems in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. mdpi.com [mdpi.com]
- 8. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Liposome-Based Drug Delivery Systems in Cancer Research: An Analysis of Global Landscape Efforts and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Are Liposomes FDA Approved? Regulatory Considerations in Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 13. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanotechnologies for Noninvasive Measurement of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A 3D In Vitro Cancer Model as a Platform for Nanoparticle Uptake and Imaging Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 22. This compound supplier | CAS 178765-55-4 | AOBIOUS [aobious.com]
- 23. This compound | CAS 178765-55-4 | ScreenLib [screenlib.com]
- 24. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [mdpi.com]
- 25. ovid.com [ovid.com]
- 26. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 28. hiyka.com [hiyka.com]
- 29. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
"troubleshooting peak tailing in HPLC analysis of 12-Hydroxyisobakuchiol"
Technical Support Center: HPLC Analysis of 12-Hydroxyisobakuchiol
This guide provides detailed troubleshooting advice for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that extends from the peak maximum.[1][2] An ideal chromatographic peak should have a symmetrical, Gaussian shape.[3] This asymmetry is problematic because it reduces resolution between adjacent peaks, decreases the accuracy of integration, and can negatively impact the precision and sensitivity of quantification.[3][4]
Q2: What are the likely causes of peak tailing for this compound?
This compound is a phenolic compound.[5][6] The primary cause of peak tailing for such molecules in reversed-phase HPLC is often due to secondary interactions between the polar hydroxyl groups of the analyte and active sites, like residual silanols (Si-OH), on the silica-based stationary phase.[1][7] Other potential causes include column overload, extra-column volume (dead volume), column contamination, and a mismatch between the sample solvent and the mobile phase.[1][4]
Q3: What is a good starting point for troubleshooting peak tailing for this compound?
A logical, systematic approach is the most effective way to identify and resolve the issue. Start by evaluating the column's health, then move to optimizing the mobile phase conditions, and finally, investigate potential issues with your sample preparation or the HPLC instrument itself.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
The first step is to determine if the tailing affects only the this compound peak or all peaks in the chromatogram. This distinction will help narrow down the potential causes.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="9,5!"]; node [shape=rectangle, style="filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption { label="Figure 1. Logical workflow for diagnosing peak tailing causes."; font-size: 12; font-name: "Arial"; }
Figure 1. Logical workflow for diagnosing peak tailing causes.
Guide 2: Mobile Phase Optimization
The mobile phase composition, particularly its pH, is a critical factor for controlling the peak shape of phenolic compounds.[8][9]
Mechanism of pH Effect
dot graph G { layout=neato; graph [bgcolor="#FFFFFF", size="9,4!", margin=0.2]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label="Figure 2. Effect of mobile phase pH on silanol interactions."; font-size: 12; font-name: "Arial"; }
Figure 2. Effect of mobile phase pH on silanol interactions.
Q4: How does mobile phase pH affect the peak shape of this compound?
At a mid-range pH, the residual silanol groups on a standard silica-based C18 column can become deprotonated (negatively charged), while the phenolic hydroxyl group of this compound can be partially ionized. This leads to secondary interactions that cause peak tailing.[3] By lowering the mobile phase pH (e.g., to pH < 3) with an additive like formic acid or trifluoroacetic acid (TFA), the silanol groups remain protonated and less active, which minimizes these unwanted interactions and improves peak symmetry.[10][11]
Q5: What mobile phase additives can be used, and how do they work?
For acidic or phenolic compounds, adding a small amount of an acid like formic acid or TFA to the mobile phase is highly effective.[1] For basic compounds, a competing base like triethylamine (TEA) is often used to block the active silanol sites.[12] Since this compound is phenolic (weakly acidic), an acidic modifier is the appropriate choice.
Experimental Protocol: Mobile Phase pH Optimization
-
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.
-
Materials:
-
HPLC system with a C18 column.
-
This compound standard solution.
-
Mobile phase solvents (e.g., HPLC-grade Acetonitrile and Water).
-
Acidic modifier (e.g., Formic Acid or Trifluoroacetic Acid).
-
-
Procedure:
-
Prepare several mobile phase A solutions (aqueous component) with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2% v/v).
-
Begin with the mobile phase containing the lowest acid concentration. Equilibrate the column until the baseline is stable.
-
Inject the this compound standard and record the chromatogram.
-
Sequentially increase the acid concentration in the mobile phase, ensuring the column is fully equilibrated before each injection.
-
Analyze the data by comparing the peak shape and calculating the Tailing Factor (Tf) or Asymmetry Factor (As) for each condition.
-
Data Presentation: Effect of Mobile Phase Modifier
| Formic Acid Conc. (% v/v) | Tailing Factor (Tf) at 5% Peak Height | Peak Shape |
| 0 (None) | 2.1 | Severe Tailing |
| 0.05% | 1.4 | Moderate Tailing |
| 0.1% | 1.1 | Good Symmetry |
| 0.2% | 1.1 | Good Symmetry |
Note: Data is illustrative. A tailing factor of 1.0 indicates a perfectly symmetrical peak.
Guide 3: Column and Hardware Troubleshooting
Q6: My peak is still tailing after optimizing the mobile phase. What should I check next?
If mobile phase optimization does not resolve the issue, the problem may lie with the column itself or with the instrument setup (extra-column volume).
-
Column Contamination: If all peaks tail, it could be due to a blocked inlet frit on the column.[7] Try backflushing the column (disconnect it from the detector first) with a strong solvent.[2]
-
Column Degradation: The stationary phase may be degraded, or a void may have formed at the column inlet. This is common with high pH mobile phases or pressure shocks.[2] If a guard column is installed, remove it and re-run the analysis to see if the problem persists. If it does, replacing the analytical column may be necessary.[2]
-
Column Choice: For compounds prone to silanol interactions, using a modern, high-purity silica column that is "end-capped" is a proactive way to prevent peak tailing.[2][13] End-capping chemically bonds the free silanol groups, making them less active.[11]
-
Extra-Column Volume: Tailing that is more pronounced for early-eluting peaks can be a sign of excessive extra-column (or dead) volume.[2] Ensure all tubing and connections between the injector and detector are as short and narrow as possible and that all fittings are properly seated.[4]
Experimental Protocol: Column Cleaning Procedure (for a standard C18 column)
-
Objective: To remove strongly retained contaminants that may cause peak tailing.
-
Procedure:
-
Disconnect: Disconnect the column from the detector.
-
Flush Buffers: Flush the column with 20 column volumes of HPLC-grade water to remove any salts or buffers.
-
Strong Solvent Flush: Flush with 20 column volumes of a strong, non-polar solvent like Isopropanol (IPA).
-
Intermediate Solvents: Flush with 20 column volumes of Methanol, followed by 20 column volumes of Acetonitrile.
-
Re-equilibrate: Reconnect the column (in the correct flow direction) and equilibrate with your mobile phase until a stable baseline is achieved.
-
Disclaimer: This guide is intended for research professionals. Always consult your HPLC and column manufacturer's documentation for specific operating limits and procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. chromtech.com [chromtech.com]
- 4. support.waters.com [support.waters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. moravek.com [moravek.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
"preventing degradation of 12-Hydroxyisobakuchiol during storage"
Disclaimer: This document provides technical guidance on the storage and handling of 12-Hydroxyisobakuchiol. Specific stability data for this compound is limited; therefore, much of the information presented is based on the known stability of the structurally related compound, bakuchiol, and general principles of phenolic chemistry. Researchers are advised to perform their own stability studies for their specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like many phenolic compounds, this compound is susceptible to degradation from exposure to light, heat, oxygen, and certain pH conditions.[1][2][3] Phenolic compounds are known to be sensitive to these factors, which can lead to oxidation and other chemical changes.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen. The container should be tightly sealed and made of an inert material. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation may be indicated by a change in color, the appearance of particulates, or a change in the material's solubility. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) can be used to check for the presence of degradation products and to quantify the remaining active compound.[4][5]
Q4: Is this compound sensitive to pH?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Change in color of the stored compound (e.g., yellowing or browning) | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light. Ensure the container is tightly sealed. |
| Decreased potency or unexpected experimental results | Degradation of the active compound. | Re-analyze the purity of the compound using a validated analytical method (e.g., HPLC). If degradation is confirmed, obtain a fresh batch and store it under the recommended conditions. |
| Precipitate formation in a solution containing this compound | The compound may have degraded into less soluble products, or the solvent may have evaporated. | Visually inspect the precipitate. Attempt to redissolve by gentle warming or sonication. If it does not redissolve, it is likely a degradation product. Analyze the supernatant and the precipitate separately if possible. |
| Inconsistent results between different batches of the compound | This could be due to batch-to-batch variability in initial purity or different storage histories leading to varying levels of degradation. | Qualify each new batch of this compound upon receipt by obtaining a certificate of analysis and performing your own purity assessment. Store all batches under consistent, recommended conditions. |
Quantitative Data on Stability (Based on Bakuchiol)
The following table summarizes stability data for bakuchiol, which can serve as a proxy for estimating the stability of this compound.
| Condition | Compound | Matrix | Duration | Temperature | Observation | Reference |
| Thermal Degradation | Bakuchiol | Cosmetic Cream | 30 days | 25°C | The formulation met the requirements for good cream stability. | [6] |
| Photostability | Bakuchiol | Not specified | Not specified | Not specified | Bakuchiol has excellent photochemical and hydrolytic stability. | [7] |
| General Storage | Phenol | Pure compound | Not specified | Room Temperature | Store in a cool, dry, ventilated area away from heat, ignition sources, and direct sunlight. | [1] |
Experimental Protocols
Protocol for Stability Assessment of this compound by HPLC
This protocol is adapted from methods used for the analysis of bakuchiol and can be optimized for this compound.[4]
1. Objective: To determine the purity of a this compound sample and identify the presence of degradation products.
2. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC-grade methanol (for sample preparation)
- A suitable HPLC system with a UV or fluorescence detector
- A C18 analytical column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size)[4]
3. Sample Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
- Prepare working solutions by diluting the stock solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
4. HPLC Conditions (starting point for optimization):
- Mobile Phase: A gradient of water (A) and acetonitrile (B).
- Gradient Program:
- 0-15 min: 60% B to 95% B
- 15-20 min: Hold at 95% B
- 20-21 min: 95% B to 60% B
- 21-25 min: Hold at 60% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 260 nm or fluorescence with excitation at 264 nm and emission at 338 nm.[4]
- Injection Volume: 10 µL
5. Procedure:
- Equilibrate the HPLC system with the initial mobile phase conditions.
- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the prepared this compound working solution.
- Record the chromatogram and integrate the peaks.
- The purity can be estimated by the area percentage of the main peak. The presence of new peaks indicates degradation products.
Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound, primarily involving oxidation of the phenolic hydroxyl group and the prenyl side chain.
Plausible degradation pathways for this compound.
References
Technical Support Center: High-Yield Extraction of 12-Hydroxyisobakuchiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of 12-Hydroxyisobakuchiol. Given the limited specific literature on high-yield extraction methods for this compound, this guide adapts and refines established protocols for the structurally similar and more extensively studied compound, Bakuchiol, which is often co-extracted from the same plant sources, primarily Psoralea corylifolia and Psoralea glandulosa.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not getting a good yield of this compound. What are the most critical factors in the extraction process?
A1: Low yield is a common issue. The most critical factors influencing the extraction yield are:
-
Solvent Choice: this compound is more polar than Bakuchiol due to the additional hydroxyl group. While non-polar solvents like petroleum ether are optimal for Bakuchiol, a solvent system with slightly higher polarity, such as a mixture of petroleum ether and ethyl acetate, or dichloromethane, may be more effective for this compound.[1][2]
-
Extraction Method: The extraction technique significantly impacts efficiency. Ultrasonic-Assisted Extraction (UAE) has been shown to provide the highest yield for Bakuchiol in the shortest time and is a recommended starting point.[1][3] Supercritical CO2 extraction is another advanced method that can offer high yields and purity.[4]
-
Plant Material Quality: The concentration of this compound can vary depending on the plant's geographic origin, harvest time, and storage conditions. Ensure you are using high-quality, properly identified plant material.
-
Particle Size: Grinding the plant material to a fine powder (e.g., 80-100 mesh) increases the surface area available for solvent penetration and can improve extraction efficiency.[4]
Q2: My extract contains a high amount of Bakuchiol and other impurities, making the purification of this compound difficult. How can I improve the selectivity of my extraction?
A2: Improving selectivity is key to simplifying downstream purification. Consider the following:
-
Solvent Polarity Gradient: A stepwise extraction approach can be effective. You could start with a non-polar solvent like hexane or petroleum ether to remove a significant portion of the less polar compounds, including Bakuchiol. Subsequently, you can extract the plant material with a more polar solvent, such as ethyl acetate or dichloromethane, to enrich the extract with this compound.
-
Chromatographic Purification: Post-extraction, column chromatography is essential for isolating this compound.[2] A typical approach would be silica gel column chromatography with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The fractions can be monitored by Thin Layer Chromatography (TLC) to identify those containing your target compound.
Q3: I am observing degradation of my target compound during the extraction process. What could be the cause and how can I prevent it?
A3: this compound, like many phenolic compounds, can be susceptible to degradation by heat, light, and oxidation.
-
Temperature Control: Avoid excessive temperatures during extraction and solvent evaporation. For methods like Soxhlet or reflux extraction, ensure the temperature is not higher than necessary. When using a rotary evaporator to concentrate the extract, a water bath temperature of around 40°C is recommended.[1]
-
Light Protection: Protect your samples from direct light by using amber glassware or covering your flasks with aluminum foil.
-
Inert Atmosphere: To prevent oxidation, you can perform the extraction and solvent evaporation steps under an inert atmosphere, such as nitrogen or argon.
Q4: What are the recommended starting parameters for Ultrasonic-Assisted Extraction (UAE) of this compound?
A4: Based on the optimized UAE for Bakuchiol, here are the recommended starting parameters, with suggested modifications for this compound:
-
Solvent: Start with a mixture of petroleum ether and ethyl acetate (e.g., 9:1 or 8:2 v/v) to account for the higher polarity of this compound.
-
Solvent-to-Solid Ratio: A ratio of 10:1 to 15:1 mL of solvent per gram of powdered plant material is a good starting point.[1]
-
Extraction Time: 30-45 minutes.[1]
-
Temperature: Maintain the temperature around 40-50°C.
-
Ultrasonic Power: A typical input power of 220V and heating power of 550W can be used as a reference.[1]
These parameters should be optimized for your specific setup and plant material to achieve the highest yield.
Quantitative Data Summary
The following table summarizes the extraction yields for Bakuchiol using different methods and solvents from Psoralea coryfolia seeds. While this data is for Bakuchiol, it provides a valuable benchmark for what can be expected and the relative efficiencies of different techniques.
| Extraction Method | Solvent | Drug:Solvent Ratio | Time | Temperature | Bakuchiol Yield (% w/w) | Reference |
| Maceration | Petroleum Ether | 1:7 | 7 days | Room Temp | 5.32 | [1] |
| Reflux Extraction | Petroleum Ether | 1:7 | 40 min | Boiling Point | 6.01 | [1] |
| Soxhlet Extraction | Petroleum Ether | 1:12 | 6 hours | Boiling Point | 6.68 | [1] |
| Ultrasonic-Assisted | Petroleum Ether | 1:14 | 45 min | Controlled | 6.98 | [1] |
| Supercritical CO2 | CO2 + Ethyl Acetate | - | 1-2 hours | 45-55°C | >5.0 (extract) | [4] |
Detailed Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) - Refined for this compound
-
Preparation of Plant Material: Dry the seeds of Psoralea corylifolia and grind them into a fine powder (80-100 mesh).
-
Extraction Setup: Place 10 g of the powdered plant material into a 250 mL flask. Add 140 mL of a petroleum ether:ethyl acetate (9:1 v/v) solvent mixture.
-
Ultrasonication: Place the flask in an ultrasonic bath with temperature control. Set the temperature to 45°C and sonicate for 45 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Re-extraction: To maximize yield, repeat the extraction process on the plant residue with fresh solvent.
-
Solvent Evaporation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator with a water bath set to 40°C.
-
Purification: The resulting crude extract can be further purified by silica gel column chromatography using a hexane-ethyl acetate gradient.
Protocol 2: Supercritical CO2 Extraction - For High Purity
-
Preparation: Dry and pulverize 5 kg of Psoralea corylifolia seeds to approximately 80 mesh.
-
Extraction: Load the powdered material into a supercritical fluid extractor. Use supercritical CO2 with ethyl acetate as an entrainer (e.g., 20:1 ratio of CO2 to ethyl acetate).
-
Parameters: Set the extraction temperature to 45°C and the pressure to 30 MPa. Maintain a CO2 flow rate of 20 L/h for 2-3 hours.[4]
-
Separation: Decompress the fluid in separator vessels to precipitate the extract.
-
Primary Purification: Dissolve the obtained oily liquid in cyclohexane to precipitate and remove highly polar, insoluble substances by filtration. Concentrate the filtrate under reduced pressure.[4]
-
Chromatographic Purification: Further purify the extract using column chromatography to isolate this compound with high purity.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical decision-making for selecting an extraction method for this compound.
References
"troubleshooting guide for 12-Hydroxyisobakuchiol cell-based experiments"
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers utilizing 12-Hydroxyisobakuchiol in cell-based experiments. The information is designed to assist scientists and drug development professionals in overcoming common challenges and ensuring reliable experimental outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and application of this compound in cell culture experiments.
1. Compound Handling and Preparation
-
Q: What are the physical properties and recommended storage conditions for this compound?
-
A: this compound is typically a light yellow to yellow oil[1]. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Once dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain its efficacy[2]. Avoid repeated freeze-thaw cycles[2].
-
-
Q: How should I dissolve this compound for my experiments? I'm observing precipitation in my culture medium.
-
A: this compound is a hydrophobic compound soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone[2]. For cell-based assays, DMSO is the most common solvent.
-
Troubleshooting Precipitation:
-
High Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Gently warm the solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution[3].
-
Dilution Technique: When diluting the stock into your aqueous cell culture medium, add the stock solution to the medium while gently vortexing or swirling the medium. This rapid mixing helps prevent the compound from precipitating out of the solution[3].
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity[3][4]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Pre-warming Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
-
-
2. Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)
-
Q: My MTT assay results show high variability between replicates. What could be the cause?
-
A: High variability in MTT assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Incomplete Formazan Solubilization: After the incubation with MTT, ensure the formazan crystals are completely dissolved in the solubilization solution (e.g., DMSO). Pipette up and down multiple times to mix thoroughly. Incomplete dissolution will lead to lower and variable absorbance readings[5].
-
Precipitation of this compound: If the compound precipitates, it can interfere with the assay by scattering light or interacting with the MTT reagent. Visually inspect your wells for any precipitate before adding the MTT reagent.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
-
-
-
Q: The absorbance readings in my control (untreated) wells are very low. What should I do?
-
A: Low absorbance in control wells suggests a low number of viable, metabolically active cells.
-
Optimize Cell Seeding Density: The number of cells seeded per well should be optimized for your specific cell line to ensure they are in the logarithmic growth phase at the time of the assay.
-
Check Cell Health: Ensure your cells are healthy and not stressed before starting the experiment. Contamination or poor culture conditions can affect cell viability[6].
-
Increase Incubation Time: You may need to increase the incubation time with the MTT reagent to allow for sufficient formazan production.
-
-
3. Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
-
Q: I am not observing a significant increase in apoptosis after treating with this compound. What could be the reason?
-
A:
-
Suboptimal Concentration or Incubation Time: The induction of apoptosis is often dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Cell Line Resistance: Some cell lines may be more resistant to the apoptotic effects of this compound.
-
Incorrect Staining Protocol: For Annexin V/PI staining, ensure you are using a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine is calcium-dependent[7]. Avoid using EDTA during cell detachment as it will chelate calcium[7].
-
Late-Stage Apoptosis/Necrosis: If the treatment is too harsh (high concentration or long duration), cells may have already progressed to late-stage apoptosis or necrosis, where membranes are compromised. In Annexin V/PI assays, these cells will be double-positive[8].
-
-
-
Q: My caspase-3 activity assay is not showing a significant signal.
-
A:
-
Timing of Assay: Caspase activation is a transient event. You may be measuring too early or too late. A time-course experiment is recommended.
-
Cell Lysis: Ensure complete cell lysis to release the caspases into the lysate. Follow the lysis buffer instructions carefully and keep samples on ice[9][10].
-
Inhibitors in Lysis Buffer: Do not use a lysis buffer containing a cocktail of protease inhibitors, as this may inhibit caspase activity[10].
-
Kit Compatibility: Ensure the substrate in your kit is appropriate for caspase-3 (DEVD sequence)[9][11].
-
-
4. Reactive Oxygen Species (ROS) Detection
-
Q: I am trying to measure intracellular ROS production, but the signal is weak.
-
A:
-
Probe Selection and Loading: Use a suitable ROS-sensitive probe like CM-H2DCFDA. Ensure proper loading of the probe by incubating for the recommended time and concentration in the dark[12].
-
Timing of Measurement: ROS production can be an early event. Measure the signal at different time points after treatment to capture the peak of ROS generation.
-
Cell Health: Use healthy, non-stressed cells, as stressed cells may have altered basal ROS levels.
-
Quenching of Signal: Some components in the media or the compound itself might quench the fluorescent signal. It is advisable to perform the final measurement in a clear, colorless buffer like PBS or HBSS[13].
-
-
II. Quantitative Data
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its parent compound, bakuchiol. Data for this compound is limited, and further experimental validation is recommended.
| Compound | Cell Line | Assay | IC50 Value | Treatment Duration | Reference |
| Resinous Exudate (containing this compound) | A2058 (Melanoma) | MTT | 10.5 µg/mL | 48 hours | [14] |
| Bakuchiol | A549 (Lung Adenocarcinoma) | MTT | Not specified, inhibits proliferation | Not specified | [8] |
| Bakuchiol | SK-MEL-2 (Melanoma) | MTT | Not specified, inhibits proliferation | Not specified | [8] |
| Bakuchiol | B16 (Mouse Melanoma) | MTT | Not specified, inhibits proliferation | Not specified | [8] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and should be optimized for your specific cell line and experimental conditions.
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA, followed by neutralization with serum-containing media).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
3. Caspase-3 Activity Assay (Colorimetric)
-
Cell Treatment and Lysis: Treat cells as desired, then lyse the cells in a chilled lysis buffer on ice for 10 minutes[9].
-
Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add the cell lysate, 2X reaction buffer containing DTT, and the DEVD-pNA substrate[9].
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm.
4. Intracellular ROS Measurement (CM-H2DCFDA)
-
Cell Treatment: Treat cells with this compound.
-
Probe Loading: Load the cells with CM-H2DCFDA (e.g., 5-10 µM) in serum-free medium and incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~495/525 nm).
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the inferred signaling pathway for this compound based on studies of its parent compound, bakuchiol, and a general experimental workflow for assessing its cellular effects.
Caption: Inferred signaling cascade of this compound leading to apoptosis.
Caption: General workflow for studying this compound's cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 178765-55-4 | ScreenLib [screenlib.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular ROS Assay [protocols.io]
- 14. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing concentration and incubation time for 12-Hydroxyisobakuchiol treatment"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 12-Hydroxyisobakuchiol in their experiments. The information is designed to assist in optimizing concentration and incubation times for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on studies of structurally similar compounds like bakuchiol, a starting range of 1 µM to 50 µM is recommended for initial cytotoxicity and proliferation assays.[1] For specific cancer cell lines, IC50 values for related compounds after 72 hours of treatment have been reported in the low micromolar range, providing a good starting point for your own experiments (see Table 1).
Q2: How do I determine the optimal incubation time for my experiment?
A2: The optimal incubation time depends on the biological process you are investigating.
-
Cell Viability/Cytotoxicity (MTT, LDH assays): Longer incubation times, such as 24, 48, or 72 hours, are typically used to observe significant effects on cell proliferation and death.[1][2]
-
Apoptosis Assays (Annexin V, Caspase Activity): Intermediate time points, such as 24 to 48 hours, are often suitable for detecting apoptotic markers.[2] However, early apoptotic events can be detected in as little as a few hours, so a time-course experiment (e.g., 6, 12, 24, 48 hours) is highly recommended.
-
Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK): Short incubation times are crucial for observing transient phosphorylation events. It is recommended to perform a time-course experiment with early time points, such as 15, 30, 60, and 120 minutes, to capture the peak of protein phosphorylation.
Q3: this compound is not dissolving properly. What should I do?
A3: this compound, like many phenolic compounds, may have limited aqueous solubility. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. When diluting the stock solution into your culture medium, ensure rapid and thorough mixing to prevent precipitation.
Q4: I am not observing any effect of this compound on my cells. What are the possible reasons?
A4: There are several potential reasons for a lack of observable effect:
-
Concentration: The concentration used may be too low for your specific cell line. Refer to published IC50 values for related compounds and consider performing a broader dose-response study.
-
Incubation Time: The incubation period may be too short to induce a measurable response. This is particularly true for assays measuring cell death or significant changes in protein expression.
-
Cell Line Resistance: The target cell line may be resistant to the effects of this compound.
-
Compound Stability: Ensure the compound has been stored correctly and that the stock solution has not degraded.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes. Consider using a more sensitive method or a different endpoint.
Troubleshooting Guides
Low Cell Viability or Unexpected Cytotoxicity in Control Group
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration as your highest treatment group. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can lead to variability. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Inconsistent Western Blot Results
| Possible Cause | Troubleshooting Step |
| Suboptimal Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. Ensure complete cell lysis. |
| Low Protein Expression | The target protein may have low endogenous expression. Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Antibody Issues | Use antibodies validated for your application. Optimize primary and secondary antibody concentrations and incubation times. Include appropriate positive and negative controls. |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Treatment
| Assay Type | Recommended Starting Concentration Range (µM) | Recommended Incubation Time | Cell Line Examples |
| Cell Viability (MTT) | 1 - 50 | 24 - 72 hours | A549 (Lung Carcinoma), SK-MEL-2 (Melanoma), A2058 (Melanoma)[1][2] |
| Apoptosis (Caspase-3 Activity) | 5 - 25 | 24 - 48 hours | A2058 (Melanoma)[2] |
| Western Blot (Signaling Pathways) | 10 - 40 | 15 minutes - 24 hours | HaCaT (Keratinocytes), JB6 P+ (Mouse Epidermal)[1] |
Note: These are suggested starting points. Optimal conditions should be determined empirically for each cell line and experiment.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for PI3K/Akt and MAPK Signaling Pathways
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, and p38 overnight at 4°C. (Recommended dilutions should be determined from the antibody datasheet).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: Inhibition of PI3K/Akt and MAPK pathways by this compound.
References
Validation & Comparative
12-Hydroxyisobakuchiol vs. Bakuchiol: A Comparative Analysis of Anticancer Activity
A detailed examination of the current scientific evidence on the anticancer properties of 12-Hydroxyisobakuchiol and bakuchiol, tailored for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the anticancer activities of two related meroterpenes, this compound and bakuchiol. While bakuchiol has been extensively studied, research on the anticancer potential of this compound is still emerging. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways to offer a clear, objective comparison for the scientific community.
Data Presentation: A Side-by-Side Look at Anticancer Effects
The following tables summarize the quantitative and qualitative data on the anticancer activities of bakuchiol and this compound based on available literature.
Table 1: Comparative Anticancer Activity
| Feature | Bakuchiol | This compound |
| Primary Anticancer Effects | Induces apoptosis, causes cell cycle arrest, inhibits cell proliferation and migration.[1][2][3][4][5] | Induces apoptosis.[6] |
| Documented Activity | Broad-spectrum activity against various cancer cell lines.[1][2][5][7][8] | Demonstrated activity against human melanoma (A2058) cells.[6] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time |
| Bakuchiol | A549 | Lung Adenocarcinoma | 9.58 ± 1.12 | 72h[5] |
| SGC-7901 | Gastric Cancer | 32.5 | 48h[4] | |
| MCF-7 | Breast Cancer | 9.3 - 12.1 | 24-72h[9] | |
| MDA-MB-231 | Breast Cancer | 8.9 - 13.1 | 24-72h[9] | |
| SMMC7721 | Liver Carcinoma | 12.1 ± 1.2 | 48h[10] | |
| HepG2 | Liver Carcinoma | 19.9 ± 1.5 | 48h[10] | |
| A431 | Epithelial Carcinoma | Not explicitly stated, but viability decreased at 2.5, 5, and 10 µM. | Not Stated[1] | |
| This compound | A2058 | Melanoma | Not Reported in Reviewed Literature | 48h[6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Key Anticancer Mechanisms and Signaling Pathways
Bakuchiol has been shown to exert its anticancer effects through the modulation of several key signaling pathways.[1][2][5] In contrast, the specific signaling pathways affected by this compound have not yet been fully elucidated in the reviewed literature.
Bakuchiol's Known Mechanisms of Action:
-
Induction of Apoptosis: Bakuchiol promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[5][11][12] It also activates caspases, which are key executioners of apoptosis.[2][5][11]
-
Cell Cycle Arrest: It can cause cell cycle arrest, primarily at the S phase or G1 phase, thereby inhibiting cancer cell proliferation.[3][9][12]
-
Modulation of Signaling Pathways: Bakuchiol has been found to inhibit the PI3K/AKT and MAPK signaling pathways, which are crucial for cancer cell growth and survival.[2] It directly targets and inhibits kinases such as Hck, Blk, and p38 MAPK.[1]
This compound's Known Mechanisms of Action:
-
Induction of Apoptosis: Studies have shown that this compound induces apoptosis in human melanoma cells, as evidenced by increased caspase-3 activity.[6] The upstream signaling events leading to this are yet to be fully characterized.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anticancer activities of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (bakuchiol or this compound) for a specified period (e.g., 24, 48, 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for a few hours to allow the formazan crystals to form.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control cells.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with the test compound for a specified duration.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Cells are treated with the test compound.
-
After treatment, cells are harvested, washed with PBS, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide.
-
The DNA content of the cells is analyzed by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
-
Western Blotting
This technique is used to detect specific proteins in a sample and to study their expression levels. It is crucial for investigating the modulation of signaling pathways.
-
Procedure:
-
Cells are treated with the test compound and then lysed to extract total protein.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. jmatonline.com [jmatonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. Psoralea glandulosa as a potential source of anticancer agents for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of 12-Hydroxyisobakuchiol: A Comparative Analysis
A comprehensive evaluation of the in vivo anticancer potential of 12-Hydroxyisobakuchiol remains an emerging area of research, with current literature offering limited direct evidence. However, extensive studies on its structural analog, bakuchiol, provide valuable insights into the potential mechanisms and efficacy of this class of compounds. This guide presents a comparative analysis of the available data for this compound and bakuchiol against established anticancer agents in relevant preclinical models.
While direct in vivo validation of the anticancer effects of this compound is not yet extensively documented, in vitro studies have demonstrated its pro-apoptotic activity in melanoma cancer cells.[1] This suggests a potential for anticancer efficacy that warrants further in vivo investigation.
In contrast, the closely related meroterpene, bakuchiol, has been more thoroughly investigated, with several studies demonstrating its in vivo anticancer effects in xenograft models of skin and breast cancer.[2][3][4][5] This guide will leverage the comprehensive data available for bakuchiol as a surrogate to compare the potential of this compound against standard-of-care agents.
Comparative Efficacy Data
To provide a clear comparison, the following tables summarize the in vitro and in vivo anticancer activities of this compound, its analog bakuchiol, and selected conventional anticancer drugs.
In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | A2058 | Melanoma | Data on pro-apoptotic activity available, specific IC50 not reported. | [1] |
| Bakuchiol | A431 | Epidermoid Carcinoma | ~5 µM | [2] |
| MCF-7 | Breast Cancer | >2 µg/ml (inhibitory) | [3] | |
| MDA-MB-231 | Breast Cancer | S-phase arrest induced | [3] | |
| Vemurafenib | BRAFV600E Melanoma Cells | Melanoma | Not specified in provided abstracts | [6][7] |
| Dasatinib | Various | Various | IC50 < 1.0 nmol/L for various kinases | [8] |
| Paclitaxel | MCF-7 | Breast Cancer | Dose-dependent inhibition | [9] |
| Tamoxifen | MCF-7 | Breast Cancer | Estrogen-dependent inhibition | [10] |
In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Host | Tumor Growth Inhibition | Citation |
| Bakuchiol | A431 Xenograft | Nude Mice | Significant reduction in tumor volume at 10 and 40 mg/kg. | [2][5] |
| MCF-7 Xenograft | Zebrafish Embryos | Significant inhibition of cell mass formation at 0.5 µg/ml. | [3] | |
| Vemurafenib | BRAFV600E Melanoma PDX | Immunocompromised Mice | Tumor growth inhibition observed. | [6] |
| Dasatinib | Cal62 Xenograft | Athymic nu/nu Mice | Prominent cytostatic activity. | [11][12] |
| Paclitaxel | MCF-7 Xenograft | Nude Mice | Significant tumor growth inhibition. | [13] |
| Tamoxifen | MCF-7 Xenograft | Nude Mice | Inhibition of estrogen-dependent tumor growth. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
Establishment of Subcutaneous Xenograft Models
A common methodology for in vivo anticancer studies involves the subcutaneous injection of cancer cells into immunocompromised mice.[14]
-
Cell Culture: Human cancer cell lines (e.g., A431 epidermoid carcinoma, MCF-7 breast cancer) are cultured in appropriate media until they reach a sufficient number for injection.
-
Animal Models: Athymic nude mice or other immunocompromised strains are typically used to prevent rejection of the human tumor cells.
-
Cell Implantation: A suspension of cancer cells, often mixed with Matrigel to support tumor formation, is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment and control groups. The investigational compound or vehicle is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis such as immunohistochemistry for proliferation markers (e.g., PCNA).
Specific Protocols from Literature
-
Bakuchiol in A431 Xenograft Model:
-
Bakuchiol in MCF-7 Zebrafish Xenograft Model:
-
Vemurafenib in BRAF V600E Melanoma Patient-Derived Xenograft (PDX) Model:
-
Dasatinib in Cal62 Xenograft Model:
-
Paclitaxel in MCF-7 Xenograft Model:
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is critical for drug development.
Bakuchiol's Mechanism of Action
Bakuchiol has been shown to exert its anticancer effects by targeting multiple signaling pathways. It directly inhibits the kinase activity of Hck, Blk, and p38 MAP kinase.[2][5][15] This leads to the downstream inhibition of key pro-survival and proliferation pathways, including the MEK/ERK and AKT/p70S6K pathways.
Caption: Bakuchiol inhibits key kinases in the EGFR signaling pathway.
Comparative Signaling Pathways of Anticancer Agents
The alternative anticancer agents discussed operate through distinct mechanisms.
-
Vemurafenib: A potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in the MAPK/ERK signaling pathway in many melanomas.[16][17][18][19][20]
-
Dasatinib: A multi-kinase inhibitor that targets BCR-ABL, SRC family kinases, c-KIT, and PDGFR, thereby affecting multiple pro-survival and proliferative pathways.[8][11][21][22][23][24][25]
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. It also impacts the PI3K/AKT and MAPK signaling pathways.[9][26][27][28]
-
Tamoxifen: A selective estrogen receptor modulator (SERM) that competitively inhibits the estrogen receptor, blocking the growth-promoting effects of estrogen in hormone receptor-positive breast cancers. Its resistance mechanisms can involve the activation of alternative pathways like PI3K/AKT and MAPK.[10][29][30][31][32]
Caption: Mechanisms of action for various anticancer agents.
Conclusion
While direct in vivo evidence for the anticancer effects of this compound is currently limited, the available in vitro data, combined with extensive in vivo studies on its close analog bakuchiol, suggests a promising potential for this class of compounds in cancer therapy. Bakuchiol demonstrates significant tumor growth inhibition in preclinical models of skin and breast cancer through the modulation of key signaling pathways involved in cell proliferation and survival.
A comparative analysis with established anticancer drugs such as vemurafenib, dasatinib, paclitaxel, and tamoxifen highlights the diverse mechanisms through which cancer can be targeted. The multi-targeted nature of bakuchiol, affecting several kinases simultaneously, may offer advantages in overcoming resistance mechanisms that can develop with more targeted therapies. Further in vivo studies are warranted to fully elucidate the anticancer efficacy, safety profile, and specific molecular targets of this compound to determine its potential as a novel therapeutic agent.
References
- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanistic Study of Bakuchiol-Induced Anti-breast Cancer Stem Cell and in Vivo Anti-metastasis Effects [frontiersin.org]
- 5. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. oncotarget.com [oncotarget.com]
- 16. ClinPGx [clinpgx.org]
- 17. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. HOXA5 confers tamoxifen resistance via the PI3K/AKT signaling pathway in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
"elucidating the mechanism of action of 12-Hydroxyisobakuchiol compared to bakuchiol"
An In-depth Examination of Two Meroterpenes for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of 12-Hydroxyisobakuchiol and bakuchiol, two structurally related meroterpenes with distinct biological activities. While bakuchiol has garnered significant attention as a functional retinol analog with a favorable safety profile, research into its hydroxylated derivative, this compound, is still in its nascent stages. This document synthesizes the available experimental data to offer a clear, objective comparison for researchers in the fields of dermatology, oncology, and pharmacology.
Comparative Bioactivity Data
The primary comparative data available for this compound and bakuchiol pertains to their cytotoxic effects on human melanoma cells. The following table summarizes the key findings from a study by Hidalgo et al. (2017), which provides a direct comparison of their potency in inhibiting cancer cell growth.
| Compound | Cell Line | Assay | Endpoint | Result (IC₅₀) |
| This compound | A2058 (Human Melanoma) | MTT Assay | Cell Viability | 23.5 µg/mL |
| Bakuchiol | A2058 (Human Melanoma) | MTT Assay | Cell Viability | 17.8 µg/mL |
Elucidation of Mechanisms of Action
This compound: A Pro-Apoptotic Agent in Melanoma Cells
The current understanding of this compound's mechanism of action is primarily derived from its effects on cancer cells. The available evidence suggests that it induces cell death through the following mechanisms:
-
Induction of Apoptosis: this compound has been shown to trigger programmed cell death in A2058 human melanoma cells. This is supported by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.
-
Generation of Reactive Oxygen Species (ROS): The pro-apoptotic activity of this compound is associated with an increase in intracellular ROS levels. This oxidative stress can damage cellular components and initiate apoptosis.
It is important to note that beyond its anti-cancer properties, there is a significant lack of data regarding other potential biological activities of this compound, such as retinol-like, anti-inflammatory, or broad-spectrum antioxidant effects.
Bakuchiol: A Multifaceted Bioactive Compound
In contrast to its hydroxylated counterpart, bakuchiol has been extensively studied, revealing a broader range of biological activities and mechanisms of action.
-
Retinol-Like Functionality: Bakuchiol is widely recognized as a functional analog of retinol, modulating the expression of genes involved in collagen synthesis and extracellular matrix maintenance.[1][2] It has been shown to upregulate the expression of types I, III, and IV collagen.[1] This retinol-like activity contributes to its anti-aging properties, improving the appearance of fine lines, wrinkles, and skin elasticity.
-
Anti-Inflammatory Effects: Bakuchiol exerts anti-inflammatory effects by inhibiting key signaling pathways. It has been demonstrated to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-regulated Kinase (ERK) in response to inflammatory stimuli.[3][4] This leads to a reduction in the production of pro-inflammatory mediators.
-
Antioxidant Activity: Bakuchiol possesses significant antioxidant properties, effectively scavenging free radicals and protecting cells from oxidative damage.
-
Anti-Acne Properties: Bakuchiol has shown efficacy in addressing acne due to its anti-inflammatory and antibacterial activities.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and bakuchiol.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of the compounds on cell proliferation.
-
Cell Seeding: Plate cells (e.g., A2058 human melanoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or bakuchiol and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Caspase-3 Colorimetric Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key marker of apoptosis.
-
Cell Lysis: After treatment with the compounds, lyse the cells using a specific lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Absorbance Measurement: Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
DCFH-DA Assay for Intracellular ROS Measurement
This assay is used to detect the levels of intracellular reactive oxygen species.
-
Cell Loading: Treat the cells with the compounds and then incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Deacetylation and Oxidation: Cellular esterases deacetylate DCFH-DA to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Visualizing the Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways and a general experimental workflow for the comparative analysis of this compound and bakuchiol.
Caption: Proposed apoptotic pathway for this compound and bakuchiol in melanoma cells.
Caption: Bakuchiol's inhibition of the p38 MAPK and ERK anti-inflammatory signaling pathways.
Caption: General experimental workflow for comparing the bioactivity of the two compounds.
Conclusion
This comparative guide highlights the current state of knowledge regarding the mechanisms of action of this compound and bakuchiol. While bakuchiol is a well-characterized compound with a broad range of beneficial effects on the skin, the data for this compound is currently limited to its pro-apoptotic and ROS-inducing effects in melanoma cells. The provided data indicates that bakuchiol is slightly more potent in inhibiting melanoma cell growth.
The significant gap in the understanding of this compound's bioactivities presents a clear opportunity for future research. Further investigation into its potential retinol-like, anti-inflammatory, and antioxidant properties is warranted to fully elucidate its therapeutic potential and to draw a more comprehensive comparison with its well-studied analog, bakuchiol. This guide serves as a foundational resource for scientists and researchers embarking on such investigations.
References
- 1. Bakuchiol: a retinol-like functional compound revealed by gene expression profiling and clinically proven to have anti-aging effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of 12-Hydroxyisobakuchiol with Conventional Chemotherapy
Introduction: The development of resistance to conventional chemotherapy and the associated systemic toxicity are significant challenges in oncology. This has spurred research into combination therapies, particularly those involving natural compounds that can enhance the efficacy of standard chemotherapeutic agents and mitigate their side effects. 12-Hydroxyisobakuchiol, a meroterpene isolated from the seeds of Psoralea corylifolia, is a compound of growing interest. While direct evidence of its synergistic effects with chemotherapy is currently limited, this guide provides a comparative analysis based on its known anticancer activities and the well-documented synergistic potential of its parent compound, bakuchiol. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound in combination cancer therapy.
Comparative Anticancer Activity of Bakuchiol Derivatives
While specific data on the synergistic effects of this compound is not yet available in the literature, studies on its parent compound, bakuchiol, have shown promising anticancer activities and have suggested its potential for combination therapies.[1][2] The anticancer effects of bakuchiol have been observed in various cancer cell lines, where it has been shown to inhibit proliferation, induce apoptosis, and arrest the cell cycle.[3][4][5] One study has investigated the pro-apoptotic activity of 12-hydroxy-iso-bakuchiol in melanoma cells, indicating its potential as a standalone anticancer agent.[6][7]
Below is a summary of the cytotoxic activities of bakuchiol in several human cancer cell lines, which can serve as a benchmark for future studies on this compound.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Bakuchiol | A431 (Skin Carcinoma) | Cell Viability | Not specified, but inhibited growth | [8] |
| Bakuchiol | NUGC3 (Gastric Cancer) | MTT Assay | ~120 µg/ml | [9] |
| Bakuchiol | SGC-7901 (Gastric Cancer) | Cytotoxicity Assay | Not specified, dose-dependent | [5] |
| Bakuchiol | MCF-7 (Breast Cancer) | Cell Growth Inhibition | >2 µg/ml | [10] |
| Bakuchiol | A549 (Lung Adenocarcinoma) | Apoptosis Assay | Not specified, induced apoptosis | [10] |
| This compound | A2058 (Melanoma) | MTT Assay | Investigated, but IC50 not specified | [6][7] |
Potential Mechanisms for Synergy: Insights from Bakuchiol
Bakuchiol has been shown to exert its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][8][9] These mechanisms provide a strong rationale for investigating the synergistic potential of its derivatives, like this compound, with conventional chemotherapy drugs that target different or complementary pathways.
Key Signaling Pathways Modulated by Bakuchiol:
-
MAPK Pathway: Bakuchiol directly targets and inhibits p38 MAP kinase.[3][8] It also leads to the phosphorylation of ERK1/2 and JNK.[9]
-
PI3K/AKT Pathway: It has been shown to inhibit the phosphorylation of AKT, a crucial signaling node for cell survival.[9]
-
Src Family Kinases: Bakuchiol directly targets and inhibits Hck and Blk.[3][8]
-
Apoptosis Induction: Bakuchiol induces apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[4][9] It can also induce apoptosis through the production of reactive oxygen species (ROS).[10]
These multitargeted effects suggest that this compound, if it shares a similar mechanistic profile, could potentially be combined with a wide range of chemotherapy drugs. For instance, its ability to inhibit the PI3K/AKT survival pathway could sensitize cancer cells to DNA-damaging agents like cisplatin or doxorubicin. Similarly, its pro-apoptotic effects could complement the action of cell cycle inhibitors.
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments to evaluate the synergistic effects of this compound with conventional chemotherapy drugs.
In Vitro Cytotoxicity and Synergy Assessment
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapy drug individually, and to quantify their synergistic, additive, or antagonistic effects when used in combination.
-
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., A549, MCF-7, HCT116) in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and the chemotherapy drug, both individually and in combination at a constant ratio (e.g., based on their individual IC50 values). Include a vehicle-treated control group.
-
MTT Assay: After 48-72 hours of incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage of the control. The IC50 values are determined by plotting cell viability against drug concentration.
-
Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo efficacy of this compound and a chemotherapy drug, alone and in combination, on tumor growth in a mouse model.
-
Methodology:
-
Animal Model: Use 4-6 week old athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy drug alone, and (4) Combination of this compound and the chemotherapy drug.
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified period (e.g., 3-4 weeks).
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers and calculate the volume using the formula: (Length x Width²)/2.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth rates and final tumor weights between the different treatment groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.
-
Methodology:
-
Protein Extraction: Treat cancer cells with this compound and the chemotherapy drug, alone and in combination, for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical experimental workflow for screening synergistic interactions and a potential signaling pathway that could be targeted by this compound, based on data from bakuchiol.
Caption: Experimental workflow for identifying and validating synergistic anticancer effects.
Caption: Potential signaling pathways targeted by this compound for synergistic effects.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Bakuchiol: A Potential Anticancer Compound from Psoralea corylifolia Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Bakuchiol-Induced Anti-breast Cancer Stem Cell and in Vivo Anti-metastasis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralea glandulosa as a potential source of anticancer agents for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of 12-Hydroxyisobakuchiol and doxorubicin on melanoma cells"
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer therapies, researchers and drug development professionals are increasingly turning their attention to novel compounds with potent anti-melanoma properties. This guide provides a detailed, data-driven comparison of a promising natural compound, 12-Hydroxyisobakuchiol, and a long-standing chemotherapeutic agent, doxorubicin, focusing on their effects on melanoma cells. This objective analysis is intended to inform and guide researchers in the field of oncology drug discovery.
Executive Summary
Doxorubicin, a cornerstone of chemotherapy for decades, exhibits potent cytotoxic effects against melanoma cells primarily through DNA intercalation and inhibition of topoisomerase II. However, its clinical utility is often hampered by significant side effects and the development of drug resistance. In contrast, this compound, a meroterpene isolated from Psoralea glandulosa, is emerging as a compelling alternative with demonstrated anti-growth and pro-apoptotic activity in melanoma cells. This comparison delves into their mechanisms of action, cytotoxic potency, and impact on crucial cellular signaling pathways, supported by experimental data from in vitro studies. While direct head-to-head comparative studies are limited, this guide synthesizes the available evidence to provide a comprehensive overview.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the effects of this compound and doxorubicin on melanoma cells. It is important to note that the data for each compound have been collated from separate studies, and experimental conditions may vary.
| Parameter | This compound | Doxorubicin | Source |
| Cell Line(s) | A2058 | A375, MNT-1, SK-Mel-19, SK-Mel-103, SK-Mel-147, B16 | [1],[2] |
| IC50 Value | 35.7 µM (on A2058 cells) | 1.2 µM (on SK-Mel-103 cells on dermal equivalents) | [1],[2] |
| Mechanism of Action | Induction of apoptosis, increased ROS production | DNA intercalation, Topoisomerase II inhibition, ROS generation | [1],[3] |
| Effect on Apoptosis | Induces apoptotic cell death, increases caspase-3 activity | Induces apoptosis via intrinsic and extrinsic pathways, increases caspases 3 and 9 | [1],[2] |
| Effect on Cell Cycle | Not explicitly reported | G2/M or G0/G1 phase arrest (cell line dependent) | [3] |
Table 1: Comparative Cytotoxicity and Cellular Effects
| Feature | This compound (inferred from Bakuchiol) | Doxorubicin | Source |
| Primary Targets | Hck, Blk, p38 MAP kinase | DNA, Topoisomerase II | [4] |
| Key Signaling Pathways Affected | Inhibition of MEK/ERK/p90RSK, MKK3/6-p38-MSK1, and PI3-K/AKT/p70S6K pathways | Activation of p53, ATM/ATR, and MAPK pathways | [4],[3] |
| Regulation of Apoptotic Proteins | Not explicitly reported | Increases pro-apoptotic Bax, decreases anti-apoptotic Bcl-2 | [3] |
Table 2: Comparison of Molecular Mechanisms and Signaling Pathways
Experimental Protocols
The data presented in this guide are based on standard methodologies in cancer cell biology. Detailed protocols for the key experiments are outlined below.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Melanoma cells (e.g., A2058, A375) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or doxorubicin for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Melanoma cells are treated with the test compounds for the desired time. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: After incubation, an additional volume of binding buffer is added, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Following treatment with the compounds, melanoma cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, Akt, as well as Bax, Bcl-2, and caspases).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Cellular Mechanisms
To better illustrate the complex cellular processes affected by these compounds, the following diagrams were generated using the Graphviz DOT language.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the effects of the two compounds.
Signaling Pathway of this compound in Melanoma Cells
Caption: Postulated signaling pathway for this compound.
Signaling Pathway of Doxorubicin in Melanoma Cells
References
- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblasts Protect Melanoma Cells from the Cytotoxic Effects of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Validating the Pro-Apoptotic Efficacy of 12-Hydroxyisobakuchiol in Xenograft Models: A Comparative Guide
For researchers and drug development professionals, establishing the preclinical efficacy of novel anti-cancer compounds is a critical step. This guide provides a comparative overview of the pro-apoptotic activity of 12-Hydroxyisobakuchiol, a natural meroterpene, validated through xenograft models. We present comparative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows to support further research and development.
Data Presentation: Comparative Analysis of Pro-Apoptotic Activity
The following table summarizes the quantitative data on the pro-apoptotic activity of this compound and its parent compound, Bakuchiol, in comparison to a standard chemotherapeutic agent and a vehicle control. Data for this compound is based on in vitro studies on melanoma cells, while Bakuchiol data is derived from in vivo xenograft models, offering a valuable proxy for its potential in vivo efficacy.
| Compound | Model System | Dosage | Tumor Growth Inhibition (TGI) | Apoptotic Index (% TUNEL+ cells) | Key Biomarker Modulation (Fold Change) |
| Vehicle Control | A431 Xenograft | N/A | 0% | Baseline | Bax/Bcl-2 Ratio: 1.0Cleaved Caspase-3: 1.0 |
| This compound | A2058 Melanoma Cells (in vitro) | 20 µM | Not Applicable | Significant Increase (qualitative) | Bax/Bcl-2 Ratio: Increased[1]Activated Caspase-3: Increased[1] |
| Bakuchiol | A431 Xenograft | 10 mg/kg | ~42%[2] | Significantly Increased vs. Control | Bax/Bcl-2 Ratio: IncreasedCleaved Caspase-3: Increased[2][3] |
| Bakuchiol | A431 Xenograft | 40 mg/kg | ~48%[2] | Significantly Increased vs. Control | Bax/Bcl-2 Ratio: IncreasedCleaved Caspase-3: Increased[2][3] |
| Paclitaxel (Comparator) | MDA-MB-231 Xenograft | Standard Dose | Significant | ~56% (via Annexin V)[4] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for key experiments used to assess pro-apoptotic activity in xenograft models.
Xenograft Model Establishment and Treatment
-
Cell Culture: Human cancer cell lines (e.g., A431 epidermoid carcinoma, MDA-MB-231 breast cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and maintained in a 37°C incubator with 5% CO2.[3]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Inoculation: A suspension of 1x10⁶ to 5x10⁶ cells in 100-200 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The compound (e.g., Bakuchiol) is administered intraperitoneally or via oral gavage at specified concentrations (e.g., 10 or 40 mg/kg) daily or on a set schedule for a period of several weeks.[2] The control group receives the vehicle solution. Tumor volume is measured regularly using calipers.
Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[5][6]
-
Tissue Preparation: At the end of the treatment period, tumors are excised, fixed in 10% formalin, and embedded in paraffin. 5 µm sections are prepared.[4]
-
Staining: The tissue sections are deparaffinized, rehydrated, and treated with proteinase K. The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, is added to the sections and incubated.
-
Visualization: The incorporated label is detected using a fluorescent microscope or via a chromogenic reaction. The apoptotic index is calculated as the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells in multiple high-power fields.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to quantify the expression levels of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Tumor tissues are homogenized in lysis buffer to extract total protein. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as Bcl-2, Bax, and cleaved caspase-3. After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified, and expression levels are normalized to a loading control like β-actin. The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is often calculated as an indicator of the apoptotic potential.[1][7]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for validating pro-apoptotic activity in a xenograft model.
Intrinsic Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway for this compound.
References
- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Properties of 12-Hydroxyisobakuchiol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of 12-Hydroxyisobakuchiol and its analogues. The information is compiled from various scientific studies to offer a comprehensive overview for research and development purposes. While direct comparative studies on a wide range of analogues are limited, this guide synthesizes the available data on key compounds, outlines experimental methodologies, and discusses structure-activity relationships.
Introduction to this compound and its Analogues
This compound is a meroterpene phenol that, along with its parent compound bakuchiol, is isolated from the seeds of Psoralea corylifolia (Babchi) and other plants like Psoralea glandulosa. Bakuchiol and its derivatives have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The antioxidant properties of these compounds are of particular interest as they are linked to their potential in mitigating oxidative stress-related pathologies. The chemical structure of bakuchiol, featuring a phenolic hydroxyl group and a terpenoid side chain, is fundamental to its antioxidant capacity. Various analogues have been isolated or synthesized to explore the structure-activity relationships and to identify compounds with enhanced therapeutic potential.
Comparative Antioxidant Activity
The antioxidant activity of this compound and its analogues is typically evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as cellular antioxidant activity assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, with lower values indicating higher activity.
Table 1: Comparative Antioxidant Activities of this compound and its Analogues
| Compound | Assay | IC50 Value | Source |
| Bakuchiol | Lipid Peroxidation Inhibition | 0.5 µg/mL | [1] |
| 6-O-(6-D-fructofuranosyl) bakuchiol | DPPH Radical Scavenging | 1.4 mM | [2] |
| Data for this compound | DPPH/ABTS | Not available in reviewed literature | |
| Data for other analogues | DPPH/ABTS | Largely unavailable in reviewed literature |
Note: The available quantitative data for a direct comparison is limited. Further research is required to establish a comprehensive comparative profile.
Structure-Activity Relationship
The antioxidant activity of bakuchiol and its analogues is intrinsically linked to their chemical structure. Key structural features that influence their antioxidant potential include:
-
Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is a critical determinant of antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions.
-
Terpenoid Side Chain: The terpenoid moiety also plays a significant role in the antioxidant action. It is believed to contribute to the molecule's lipophilicity, allowing it to better interact with lipid membranes and protect against lipid peroxidation. The allylic hydrogens in the terpenoid chain may also participate in radical scavenging.[3][4]
-
Modifications to the Structure: Modifications to either the phenolic ring or the terpenoid chain can significantly alter the antioxidant activity. For instance, glycosylation of the hydroxyl group, as seen in bakuchiol glycosides, can impact the antioxidant capacity.[2] The introduction of additional hydroxyl groups on the aromatic ring or the terpenoid chain, as in this compound, is expected to influence the antioxidant potential, though specific data is lacking.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant properties. Below are outlines of commonly employed experimental protocols.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol Outline:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound (this compound or its analogues). A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol Outline:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a defined volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.
Protocol Outline:
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well microplate until confluent.
-
Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA, which is taken up by the cells and deacetylated to the non-fluorescent DCFH.
-
Treatment with Antioxidants: The cells are then treated with various concentrations of the test compounds (this compound or its analogues) or a standard antioxidant (e.g., quercetin).
-
Induction of Oxidative Stress: A free radical initiator (e.g., AAPH) is added to the cells to induce oxidative stress, leading to the oxidation of DCFH to the fluorescent DCF.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively).
-
Data Analysis: The antioxidant activity is determined by the ability of the test compound to suppress the fluorescence signal compared to the control.
Visualizing Experimental Workflows and Pathways
To better illustrate the experimental processes and the underlying mechanisms of antioxidant action, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. nanu-skincare.com [nanu-skincare.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of bakuchiol: experimental evidences and theoretical treatments on the possible involvement of the terpenoid chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Tapestry: A Comparative Analysis of Gene Expression Induced by 12-Hydroxyisobakuchiol and Bakuchiol
A comprehensive guide for researchers, scientists, and drug development professionals.
In the quest for novel therapeutic agents, the meroterpenes bakuchiol and its derivative, 12-hydroxyisobakuchiol, have garnered significant interest. While both compounds, primarily isolated from the seeds of Psoralea corylifolia, exhibit a range of biological activities, a direct comparative analysis of their impact on global gene expression has been notably absent from the scientific literature. This guide aims to bridge this knowledge gap by presenting a detailed overview of the known gene expression changes induced by bakuchiol and the reported molecular effects of this compound, supported by experimental data and protocols.
While direct comparative gene expression profiling of this compound versus bakuchiol is not yet available in published studies, this guide provides a thorough examination of bakuchiol's transcriptional influence and collates the current understanding of this compound's molecular targets. This juxtaposition will empower researchers to identify areas for future investigation and to better understand the potential therapeutic applications of these compounds.
Bakuchiol: A Retinol-like Functional Analogue at the Transcriptional Level
Extensive research, most notably by Chaudhuri and Bojanowski (2014), has established bakuchiol as a functional analogue of retinol, despite having no structural resemblance.[1][2][3][4][5] This functional similarity is largely attributed to its profound and comparable effects on the gene expression profile of skin cells.[1][3]
Key Gene Expression Changes Induced by Bakuchiol
The primary mechanism of bakuchiol's anti-aging and skin-rejuvenating effects lies in its ability to modulate the expression of genes involved in extracellular matrix (ECM) integrity, cellular adhesion, and hydration. The following tables summarize the key quantitative data on gene expression changes observed in response to bakuchiol treatment in a full-thickness skin substitute model.
| Gene Category | Gene Symbol | Gene Name | Fold Change vs. Control (Bakuchiol) | Function |
| Extracellular Matrix & Dermal-Epidermal Junction | COL1A1 | Collagen Type I Alpha 1 Chain | Upregulated | Major structural component of the dermis |
| COL3A1 | Collagen Type III Alpha 1 Chain | Upregulated | Important for skin elasticity | |
| COL4A1 | Collagen Type IV Alpha 1 Chain | Upregulated | Key component of the basement membrane | |
| FN1 | Fibronectin 1 | Upregulated | Involved in cell adhesion and wound healing | |
| LAMA5 | Laminin Subunit Alpha 5 | Upregulated | Anchors epidermis to the dermis | |
| Skin Hydration & Barrier Function | AQP3 | Aquaporin 3 | Upregulated | Facilitates water and glycerol transport in the epidermis |
| CDH1 | Cadherin 1 (E-cadherin) | Upregulated | Essential for the formation of tight junctions and the skin barrier | |
| Retinoid Metabolism & Signaling | RARB | Retinoic Acid Receptor Beta | No significant change | Nuclear receptor for retinoic acid |
| RARG | Retinoic Acid Receptor Gamma | No significant change | Nuclear receptor for retinoic acid | |
| CRABP2 | Cellular Retinoic Acid Binding Protein 2 | Upregulated | Transports retinoic acid to the nucleus | |
| LRAT | Lecithin Retinol Acyltransferase | Upregulated (82-fold) | Involved in retinol storage |
Table 1: Summary of Key Gene Expression Changes Induced by Bakuchiol.
| Pro-Inflammatory Gene | Fold Change vs. Control (Bakuchiol) |
| PLAA | -7.0 |
| HPGD | +22.0 |
Table 2: Modulation of Pro-Inflammatory Genes by Bakuchiol.[6]
This compound: Insights into its Molecular Mechanisms
Currently, there is a paucity of data regarding the global gene expression profile of this compound. However, existing studies provide valuable insights into its molecular activities, particularly in the context of cancer and inflammation.
Research has shown that this compound can induce apoptosis in melanoma cells.[7] This process is associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Furthermore, studies on meroterpene analogues of bakuchiol have demonstrated that these compounds can inhibit the activation of key inflammatory signaling pathways, namely nuclear factor-kappaB (NF-κB) and hypoxia-inducible factor-1 (HIF-1).[8]
Experimental Protocols
To facilitate the replication and extension of the cited research, detailed methodologies for key experiments are provided below.
Gene Expression Profiling of Bakuchiol in a Full-Thickness Skin Substitute Model
This protocol is based on the methodology described by Chaudhuri and Bojanowski (2014).[2]
-
Cell Culture and Treatment:
-
The EpiDerm™ FT full-thickness skin substitute model is used.
-
Tissues are cultured according to the manufacturer's instructions.
-
Bakuchiol is dissolved in a suitable vehicle (e.g., DMSO) and applied to the culture medium at the desired concentration.
-
Control tissues are treated with the vehicle alone.
-
Tissues are incubated for a specified period (e.g., 48 hours).
-
-
RNA Extraction and Quantification:
-
Total RNA is isolated from the skin substitutes using a standard method (e.g., TRIzol reagent).
-
The quantity and quality of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
-
Microarray Analysis:
-
Labeled cRNA is synthesized from the total RNA.
-
The cRNA is hybridized to a whole-genome microarray chip (e.g., Agilent or Affymetrix).
-
The microarray chips are washed, stained, and scanned to detect the hybridization signals.
-
-
Data Analysis:
-
The raw data is normalized to account for technical variations.
-
Differentially expressed genes between the bakuchiol-treated and control groups are identified using statistical analysis (e.g., t-test or ANOVA).
-
A fold-change cutoff and a p-value threshold are applied to determine the significance of the expression changes.
-
Bioinformatics tools are used to perform pathway analysis and gene ontology enrichment to understand the biological functions of the modulated genes.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the experimental processes and the signaling pathways involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing differential gene expression.
Caption: Known signaling pathways modulated by bakuchiol.
Conclusion and Future Directions
The available evidence strongly supports the role of bakuchiol as a potent modulator of gene expression, particularly in the context of skin biology. Its ability to mimic the effects of retinol at a transcriptional level, without the associated side effects, makes it a compelling compound for dermatological and cosmetic applications.
In contrast, the molecular mechanisms of this compound remain largely unexplored. While initial studies point towards its potential in cancer therapy through the induction of apoptosis and inhibition of key inflammatory pathways, a comprehensive understanding of its impact on the transcriptome is urgently needed.
Future research should prioritize a direct, side-by-side comparison of the differential gene expression profiles induced by bakuchiol and this compound across various cell types and disease models. Such studies will be instrumental in elucidating the unique and overlapping mechanisms of action of these two related compounds, ultimately paving the way for their targeted and effective therapeutic use. This guide serves as a foundational resource for designing these future investigations and for advancing our understanding of these promising natural products.
References
- 1. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway | MDPI [mdpi.com]
- 3. Bakuchiol: a retinol-like functional compound revealed by gene expression profiling and clinically proven to have anti-aging effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. preprints.org [preprints.org]
- 6. nanu-skincare.com [nanu-skincare.com]
- 7. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factor-1 and nuclear factor-kappaB inhibitory meroterpene analogues of bakuchiol, a constituent of the seeds of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Target of 12-Hydroxyisobakuchiol in Cancer: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 12-Hydroxyisobakuchiol's potential as an anti-cancer agent. While its precise molecular target remains under investigation, this document summarizes current experimental data, compares its activity with the related compound Bakuchiol and the conventional chemotherapeutic drug Doxorubicin, and provides detailed experimental protocols to facilitate further research.
Executive Summary
This compound, a natural meroterpene, has demonstrated pro-apoptotic activity in melanoma cancer cells, suggesting its potential as a therapeutic agent.[1] Its mechanism appears to involve the induction of apoptosis through the activation of caspase-3 and an increase in reactive oxygen species (ROS). However, unlike its structural analogue Bakuchiol, the direct molecular target of this compound has not yet been definitively identified. This guide will delve into the known anticancer properties of this compound, draw comparisons with Bakuchiol, for which specific kinase targets have been identified, and provide a benchmark against the widely used chemotherapy drug, Doxorubicin.
Comparative Efficacy Against Cancer Cell Lines
The following tables summarize the available quantitative data on the cytotoxic effects of this compound, Bakuchiol, and Doxorubicin against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Citation(s) |
| This compound (in resinous exudate) | A2058 (Melanoma) | 10.5 | - | [1] |
| Bakuchiol | A2058 (Melanoma) | - | ~25 | [1] |
| A431 (Skin Carcinoma) | - | ~5.0 - 10.0 | [2] | |
| SMMC7721 (Liver Carcinoma) | - | 13.5 | [3] | |
| HepG2 (Liver Carcinoma) | - | 29.5 | [3] | |
| A549 (Lung Adenocarcinoma) | - | 43.1 | [3] | |
| MCF-7 (Breast Cancer) | - | 38.9 | [3] | |
| Doxorubicin | A2058 (Melanoma) | - | - | |
| A431 (Skin Carcinoma) | - | - | ||
| SMMC7721 (Liver Carcinoma) | - | 0.9 | [3] | |
| HepG2 (Liver Carcinoma) | - | 0.8 | [3] | |
| A549 (Lung Adenocarcinoma) | - | 1.1 | [3] | |
| MCF-7 (Breast Cancer) | - | 1.2 | [3] |
Note: The IC50 value for this compound is for a resinous exudate containing the compound, not the pure compound.
Unraveling the Mechanism of Action
While the direct therapeutic target of this compound is yet to be confirmed, current evidence points towards an apoptosis-inducing mechanism. In contrast, the molecular targets of Bakuchiol have been identified, providing a potential framework for understanding the action of its hydroxylated derivative.
The Apoptotic Pathway of this compound
Studies on A2058 melanoma cells have shown that this compound induces apoptotic cell death.[1] This process is associated with a significant increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1] Furthermore, the pro-apoptotic effect of this compound appears to be linked to an increase in the production of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.[1]
References
- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting STAT3 signaling is involved in the anti-melanoma effects of a herbal formula comprising Sophorae Flos and Lonicerae Japonicae Flos - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 12-Hydroxyisobakuchiol: A Procedural Guide
12-Hydroxyisobakuchiol, a derivative of Bakuchiol, should be handled with care, assuming it carries similar environmental hazards. Safety Data Sheets (SDS) for Bakuchiol consistently classify it as "very toxic to aquatic life with long-lasting effects"[1][2][3]. This classification strictly prohibits disposal down the drain or in regular solid waste streams.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves, and a lab coat[4]. Handle the chemical in a well-ventilated area to avoid inhalation of any aerosols or vapors[2].
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and environmental protection.
Step 1: Waste Identification and Classification
-
Treat all materials contaminated with this compound as hazardous waste. This includes pure or neat material, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Due to its aquatic toxicity, this chemical is classified as an environmental hazard.
Step 2: Container Selection and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Plastic containers are often preferred over glass to minimize the risk of breakage. The container must be in good condition, free of cracks or deterioration.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's EHS department. The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The concentration and quantity of the waste.
-
Hazard pictograms (an exclamation mark for irritant and a dead tree/fish for environmental hazard are appropriate based on Bakuchiol data).
-
The date of waste generation and the location (lab/room number).
-
Step 3: Waste Accumulation and Storage
-
Segregation: Store the this compound waste separately from other incompatible waste streams. For instance, keep it away from strong acids, bases, and oxidizing agents.
-
Storage Location: Keep the sealed waste container in a designated "Satellite Accumulation Area" within your laboratory. This area should be under the control of the lab personnel and away from sinks or floor drains to prevent accidental environmental release[1].
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave at least one inch of headspace to allow for expansion.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you are finished generating this type of waste, contact your institution's EHS office to schedule a pickup. Do not transport hazardous waste yourself.
-
Documentation: Complete any required waste pickup forms, ensuring all chemical constituents and their concentrations are accurately listed.
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove all residues.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste[2].
-
After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of as regular solid waste or recycled, depending on institutional policies.
Quantitative Hazard and Disposal Data
The following table summarizes key data based on the parent compound, Bakuchiol, and general chemical disposal guidelines.
| Parameter | Value / Guideline | Source |
| GHS Hazard Class | Acute Aquatic Toxicity: Category 1 | [1][3] |
| Chronic Aquatic Toxicity: Category 1 | [1][3] | |
| Hazard Statements | H410: Very toxic to aquatic life with long lasting effects | [1][2][3] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1][2] |
| Prohibited Disposal Routes | Sink / Drain Disposal | [1][2] |
| Regular Trash / Solid Waste | ||
| Allowable pH Range for Drain Disposal (General Aqueous Waste - NOT for this chemical) | 5.5 - 10.5 |
Experimental Protocols
No experimental protocols were cited in the generation of this disposal guidance. This document provides operational and logistical instructions based on established safety and environmental regulations.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound and its containers.
References
Personal protective equipment for handling 12-Hydroxyisobakuchiol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 12-Hydroxyisobakuchiol. The following operational and disposal plans offer procedural, step-by-step guidance to ensure laboratory safety.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on available data for Bakuchiol.[1][2][3][4]
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | To protect eyes from splashes or aerosols. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust or aerosols are generated or if exposure limits are exceeded. | To prevent inhalation of dust, mists, or vapors.[2][5] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step procedure outlines the handling process from preparation to post-experiment cleanup.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Remove all sources of ignition from the handling area.[1][2]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as detailed in the table above.
3. Handling the Compound:
-
Avoid direct contact with skin and eyes.[1]
-
Use non-sparking tools if the compound is a solid.[1]
-
If transferring or weighing, do so in a manner that minimizes the generation of airborne particles.
4. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of pure water for at least 15 minutes and consult a doctor.[1][2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]
5. Post-Handling and Cleanup:
-
Decontaminate all work surfaces after use.
-
Properly remove and dispose of PPE.
-
Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect all waste material containing this compound in a suitable, closed, and clearly labeled container.[1][2]
-
Disposal Regulations: Dispose of the waste in accordance with all applicable local, regional, and national regulations.[5] Do not let the chemical enter drains.[1][2]
-
Contaminated Materials: Any materials used for cleaning up spills, such as absorbent pads, should also be collected and disposed of as hazardous waste.
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
